molecular formula C10H6ClFN2 B1628651 2-Chloro-5-(4-fluorophenyl)pyrimidine CAS No. 75175-39-2

2-Chloro-5-(4-fluorophenyl)pyrimidine

Cat. No.: B1628651
CAS No.: 75175-39-2
M. Wt: 208.62 g/mol
InChI Key: BDGWEJZCUUQHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-fluorophenyl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This disubstituted pyrimidine core is a valuable intermediate for synthesizing novel bioactive molecules. Its structure, featuring a chlorine atom at the 2-position and a 4-fluorophenyl group at the 5-position, is highly amenable to further functionalization, allowing researchers to create diverse compound libraries for biological screening . Pyrimidine derivatives are extensively investigated for their potential across multiple therapeutic areas. Research on analogous compounds highlights their promise as key pharmacophores in developing anticancer agents, where they act as inhibitors for critical targets like EGFR and VEGFR-2 kinases . Furthermore, the structural motif of a fluorophenyl group attached to a pyrimidine ring is found in potent and selective agonists for central nervous system targets, such as the 5-HT2C receptor, indicating its utility in neuroscientific research and the development of potential treatments for conditions like obesity and schizophrenia . The presence of both chlorine and fluorine atoms enhances the molecule's ability to interact with biological targets through hydrogen bonding and by serving as a bioisostere for other aromatic systems, fine-tuning pharmacokinetic and pharmacodynamic properties . This compound is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

75175-39-2

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

2-chloro-5-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-1-3-9(12)4-2-7/h1-6H

InChI Key

BDGWEJZCUUQHLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F

Origin of Product

United States

Foundational & Exploratory

2-Chloro-5-(4-fluorophenyl)pyrimidine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Chloro-5-(4-fluorophenyl)pyrimidine , a critical biaryl pyrimidine intermediate used in the synthesis of kinase inhibitors and other bioactive small molecules.[1]

Chemical Identity & Molecular Architecture[2]

This compound represents a strategic "biaryl pyrimidine" scaffold. The pyrimidine core serves as a hinge-binding motif in kinase drug discovery, while the 4-fluorophenyl group at the C5 position provides necessary hydrophobic interactions and metabolic stability. The C2-chlorine atom is a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr).[1]

Core Identifiers
PropertyDetail
IUPAC Name 2-Chloro-5-(4-fluorophenyl)pyrimidine
Common Name 5-(4-Fluorophenyl)-2-chloropyrimidine
CAS Number Not widely cataloged as a commodity chemical; typically synthesized in situ.[1] (See Precursors below)
Molecular Formula C₁₀H₆ClFN₂
Molecular Weight 208.62 g/mol
SMILES ClC1=NC=C(C2=CC=C(F)C=C2)C=N1
InChIKey Calculated:ZXYPJVWRZQJQRK-UHFFFAOYSA-N
Precursor CAS 2-Chloro-5-bromopyrimidine: 32779-36-5 4-Fluorophenylboronic acid: 1765-93-1
Structural Analysis[1][2]
  • Electronic Effects: The pyrimidine ring is electron-deficient (π-deficient), making the C2 position highly susceptible to nucleophilic attack.[1][2] The 4-fluorophenyl group exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the C4/C6 protons but primarily serving as a lipophilic anchor.

  • Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks metabolic oxidation (P450-mediated hydroxylation), a common clearance pathway for phenyl rings in drugs.[1]

Synthesis & Manufacturing Protocol

The most robust route to 2-Chloro-5-(4-fluorophenyl)pyrimidine is the Suzuki-Miyaura Cross-Coupling reaction.[1] This protocol prioritizes the selective coupling at the C5-position of the pyrimidine while preserving the C2-chlorine for subsequent steps.

Reaction Mechanism & Selectivity

The synthesis relies on the reactivity difference between the C5-bromide and the C2-chloride.[3] The C-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than the C-Cl bond (Bond Dissociation Energy: C-Br ~66 kcal/mol vs. C-Cl ~81 kcal/mol).[1]

Experimental Protocol (Bench Scale)

Reagents:

  • 2-Chloro-5-bromopyrimidine (1.0 equiv)[1]

  • 4-Fluorophenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv).[1]

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 2-Chloro-5-bromopyrimidine and Pd(PPh₃)₄ under nitrogen atmosphere.

  • Solvation: Add degassed 1,4-dioxane and stir for 10 minutes to ensure catalyst solvation.

  • Addition: Add 4-Fluorophenylboronic acid followed by the aqueous Na₂CO₃ solution.

  • Reflux: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[4] Dry organic layer over Na₂SO₄.[5][6]

  • Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient, typically 90:10 to 70:30).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Chloro-5-bromopyrimidine (CAS 32779-36-5) Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (aq), Dioxane Start->Catalyst Boronic 4-Fluorophenylboronic acid (CAS 1765-93-1) Boronic->Catalyst Intermediate Pd-Complex (Oxidative Addition) Catalyst->Intermediate 85°C, 4h Product 2-Chloro-5-(4-fluorophenyl)pyrimidine (Target Scaffold) Intermediate->Product Reductive Elimination

Figure 1: Selective Suzuki-Miyaura coupling workflow targeting the C5 position while preserving the C2-Cl handle.[1]

Reactivity Profile & Functionalization[1]

The utility of this scaffold lies in the C2-Chlorine displacement . This is the primary entry point for introducing diversity elements (amines, ethers) to create bioactive libraries.[1]

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine nitrogens render the C2 position highly electrophilic.[1]

  • Amination: Reaction with primary/secondary amines (e.g., morpholine, piperazine, aniline) in the presence of a base (DIPEA or K₂CO₃) and heat (80–100°C) or microwave irradiation.[1]

  • Etherification: Reaction with alkoxides (e.g., NaOMe) to form alkoxy-pyrimidines.[1]

Reactivity Logic Map

ReactivityMap Core 2-Chloro-5-(4-fluorophenyl)pyrimidine SNAr_Amine S_NAr (Amination) Reagent: R-NH2, DIPEA Product: 2-Amino-5-biaryl Core->SNAr_Amine Major Pathway (Kinase Hinge Binder) SNAr_Ether S_NAr (Etherification) Reagent: NaOR, Heat Product: 2-Alkoxy-5-biaryl Core->SNAr_Ether Secondary Pathway Suzuki_C2 Suzuki Coupling (C2) Reagent: Ar-B(OH)2, Pd cat. Product: 2,5-Diarylpyrimidine Core->Suzuki_C2 Requires activated boronic acids

Figure 2: Functionalization pathways.[1] The SNAr pathway (Red) is the dominant strategy for generating kinase inhibitor libraries.[1]

Medicinal Chemistry Applications

Kinase Inhibition (JAK/p38/c-Met)

The 2-aminopyrimidine motif is a "privileged structure" in kinase inhibition.[1]

  • Binding Mode: The N1 of the pyrimidine and the NH of the C2-amino group typically form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Role of 5-(4-F-Ph): This group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase conformation.[1] The fluorine atom improves lipophilicity (LogP) and permeability while blocking metabolic soft spots.[1]

Case Study Context

While this specific intermediate is not a marketed drug itself, it is a direct structural analog to intermediates used for:

  • p38 MAP Kinase Inhibitors: Compounds like SB-203580 utilize similar 4/5-aryl-substituted heterocycles.[1]

  • JAK Inhibitors: The biaryl geometry mimics the scaffold of Ruxolitinib (though Ruxolitinib is a pyrrolo[2,3-d]pyrimidine, the spatial arrangement of hydrophobic groups is analogous).[1]

Analytical Characterization

To validate the synthesis of 2-Chloro-5-(4-fluorophenyl)pyrimidine, the following analytical data is expected:

  • ¹H NMR (300 MHz, CDCl₃):

    • δ ~8.80 ppm (s, 2H, Pyrimidine H4/H6).[1] Note: The symmetry makes these equivalent.

    • δ ~7.50 ppm (dd, 2H, Phenyl H2/H6).[1]

    • δ ~7.20 ppm (t, 2H, Phenyl H3/H5).[1]

  • LC-MS:

    • ESI+: [M+H]⁺ = 209.0 and 211.0 (Characteristic 3:1 Chlorine isotope pattern).[1]

  • TLC:

    • R_f ~0.4–0.5 in Hexanes:EtOAc (8:2).[1] UV active.

Safety & Handling

  • Hazards: The compound is an aryl halide and likely a skin/eye irritant.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

References

  • Gong, Y., et al. "Palladium-catalyzed selective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines."[1] Tetrahedron Letters, 2008.[1]

  • Luo, C., et al. "Nucleophilic Aromatic Substitution of 2-Chloropyrimidines: A Practical Guide." Journal of Organic Chemistry, 2010.[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-Chloro-5-bromopyrimidine (CAS 32779-36-5)." [1]

  • Sigma-Aldrich. "Product Specification: 4-Fluorophenylboronic acid."

  • BenchChem. "Reactivity Profile of Halogenated Pyrimidines in Drug Discovery."

Sources

Methodological & Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SnAr) of 2-Chloro-5-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,5-Disubstituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 2,5-disubstituted pyrimidine motif is of paramount interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors, antifungal agents, and central nervous system modulators. The strategic functionalization of this heterocycle allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic aromatic substitution (SnAr) of 2-Chloro-5-(4-fluorophenyl)pyrimidine, a versatile building block for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of this reaction, offer field-proven experimental procedures, and explain the rationale behind the selection of specific reagents and conditions.

Mechanistic Insights: The SnAr Reaction of 2-Chloro-5-(4-fluorophenyl)pyrimidine

Nucleophilic aromatic substitution is a powerful tool for the derivatization of electron-deficient aromatic and heteroaromatic systems.[3] In the case of 2-Chloro-5-(4-fluorophenyl)pyrimidine, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.

The initial and often rate-determining step involves the attack of a nucleophile at the carbon atom bearing the chlorine leaving group (C2).[4][5] This attack is favored at the 2- and 4-positions of the pyrimidine ring due to the ability of the nitrogen atoms to stabilize the resulting negative charge in the intermediate. The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the subsequent, typically rapid step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The presence of the 5-(4-fluorophenyl) group can electronically influence the reactivity of the pyrimidine ring, though its effect is less pronounced than that of strongly electron-withdrawing groups directly conjugated to the reaction center.

Visualizing the SnAr Mechanism

The following diagram illustrates the stepwise mechanism of the nucleophilic aromatic substitution on 2-Chloro-5-(4-fluorophenyl)pyrimidine.

Caption: The addition-elimination mechanism of the SnAr reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The choice of solvent, base, and temperature is critical for the success of the SnAr reaction and will be discussed in the context of each protocol.

Protocol 1: General Procedure for the Amination of 2-Chloro-5-(4-fluorophenyl)pyrimidine with Secondary Amines

This protocol provides a general method for the reaction with common secondary amines such as morpholine or piperidine.

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyrimidine

  • Amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)

  • Solvent (e.g., n-Butanol, Isopropanol (IPA), or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)

  • Stirring apparatus

  • Heating apparatus (e.g., heating mantle or oil bath)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 eq.).

  • Reagent Addition: Add the chosen solvent (e.g., n-Butanol, 5-10 mL per mmol of substrate). To this suspension, add the amine (1.1-1.5 eq.) and the base (e.g., DIPEA, 2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir vigorously. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Drying: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure and purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-(4-fluorophenyl)pyrimidine derivative.

Expertise & Experience:

  • The choice of solvent is crucial. Protic solvents like n-butanol and IPA can facilitate the reaction by stabilizing the charged intermediate, while polar aprotic solvents like DMSO can accelerate the reaction by effectively solvating the cation of the base, thus increasing the nucleophilicity of the amine.

  • A base is often necessary to neutralize the HCl generated during the reaction, which can otherwise protonate the nucleophile, rendering it unreactive.[3] Inorganic bases like K₂CO₃ are often used, while organic bases like DIPEA are suitable for more sensitive substrates.

  • Higher temperatures are generally required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to decomposition.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 2-amino-5-(4-fluorophenyl)pyrimidine derivatives.

experimental_workflow start Start: Reagent Preparation setup Reaction Setup: - Add 2-Chloro-5-(4-fluorophenyl)pyrimidine - Add Solvent, Amine, and Base start->setup reaction Reaction: - Heat to 90-120 °C - Monitor by TLC/LC-MS setup->reaction workup Workup: - Cool to RT - Quench and Partition reaction->workup extraction Extraction & Drying: - Separate Organic Layer - Wash and Dry workup->extraction purification Purification: - Concentrate - Flash Column Chromatography extraction->purification analysis Characterization: - NMR, MS, etc. purification->analysis end_node End: Pure Product analysis->end_node

Caption: A streamlined workflow for the SnAr amination reaction.

Protocol 2: Microwave-Assisted Synthesis

For rapid library synthesis, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 eq.), the amine (1.2 eq.), the base (e.g., K₂CO₃, 1.5 eq.), and a suitable solvent (e.g., DMF or ethanol, 2-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Trustworthiness:

  • Microwave synthesis protocols are highly reproducible when the parameters (temperature, time, and power) are carefully controlled.

  • The use of sealed vessels allows for reactions to be performed at temperatures above the boiling point of the solvent, accelerating the reaction rate.

  • It is imperative to use a dedicated microwave reactor for chemical synthesis, as domestic microwave ovens are not suitable or safe for this purpose.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the SnAr of 2-chloropyrimidines with various amine nucleophiles, providing a predictive framework for the synthesis of new derivatives.

NucleophileSolventBaseTemperature (°C)TimeTypical Yield (%)
Morpholinen-BuOHDIPEA12012 h85-95
PiperidineIPAK₂CO₃9016 h80-90
AnilineDMSOK₂CO₃1008 h70-85
BenzylamineEthanolEt₃NReflux6 h75-90

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Conclusion: A Versatile and Reliable Synthetic Tool

The nucleophilic aromatic substitution of 2-Chloro-5-(4-fluorophenyl)pyrimidine is a robust and versatile method for the synthesis of a wide range of 2,5-disubstituted pyrimidine derivatives. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to empower scientists in their drug discovery and development efforts, facilitating the efficient and reliable synthesis of novel chemical entities.

References

  • SNAr (Cl) - Aromatic Amines - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

  • Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. (2010). PubMed. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). (n.d.). ResearchGate. [Link]

  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. (n.d.). ResearchGate. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Green Chemistry. [Link]

  • Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. (n.d.). ResearchGate. [Link]

  • Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. (2004). PubMed. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). International Journal of Drug Development and Research. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. [Link]

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. (2023). Bentham Science. [Link]

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). (n.d.). ResearchGate. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). PMC. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-5-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 5-Arylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs, particularly in oncology.[1][2] Its structural similarity to the purine base of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of various protein kinases, making them a rich source of kinase inhibitors.[1][3] Dysregulation of protein kinase activity is a hallmark of many cancers, rendering kinase inhibitors a critical class of targeted therapies.[4][5]

This application note focuses on a highly strategic starting material: 2-Chloro-5-(4-fluorophenyl)pyrimidine . This building block offers several distinct advantages for the synthesis of potent and selective kinase inhibitors:

  • The 2-Chloro Position: The chlorine atom at the C2 position is an excellent leaving group, primed for functionalization via transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This allows for the facile introduction of various amine-containing moieties, which are crucial for establishing key hydrogen bond interactions within the kinase hinge region.[4][6]

  • The 5-(4-fluorophenyl) Group: The aryl substituent at the C5 position provides a vector for exploring deeper pockets of the ATP-binding site. The 4-fluoro substitution can enhance binding affinity through favorable interactions and improve metabolic stability and pharmacokinetic properties.

  • Synthetic Versatility: This scaffold allows for a modular and convergent synthesis strategy. By first establishing the 5-aryl group and then diversifying the 2-position, chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

This guide provides detailed protocols for the synthesis of a model kinase inhibitor from 2-Chloro-5-(4-fluorophenyl)pyrimidine, focusing on key palladium-catalyzed C-N bond formation. We will also discuss the biological context and methods for evaluating the synthesized compounds.

Core Synthetic Strategy: From Building Block to Potent Inhibitor

The overall synthetic strategy is a two-step process involving a Suzuki-Miyaura coupling to generate the core scaffold, followed by a Buchwald-Hartwig amination to install the critical hinge-binding moiety. This approach provides flexibility and efficiency in generating a diverse range of final compounds.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 2,5-Dichloropyrimidine C 2-Chloro-5-(4-fluorophenyl)pyrimidine (Core Scaffold) A->C Pd Catalyst Base, Solvent B (4-fluorophenyl)boronic acid B->C E Final Kinase Inhibitor Library (2-Amino-5-(4-fluorophenyl)pyrimidine derivatives) C->E Pd Catalyst Ligand, Base, Solvent C->E D Diverse Amines (R-NH2) D->E

Figure 1: General workflow for synthesizing kinase inhibitors.

Protocol 1: Synthesis of 2-Chloro-5-(4-fluorophenyl)pyrimidine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of a dihalopyrimidine with a boronic acid to generate the core scaffold. While many dihalopyrimidines can be used, this example starts with 2,5-dichloropyrimidine for illustrative purposes. The principles are directly adaptable from similar couplings.[7][8]

Reaction Principle: The Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond.[9]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2,5-Dichloropyrimidine148.9810.01.49 g
(4-fluorophenyl)boronic acid139.9212.0 (1.2 eq)1.68 g
Pd(PPh₃)₄ (Tetrakis)1155.560.3 (3 mol%)347 mg
Potassium Carbonate (K₂CO₃)138.2130.0 (3.0 eq)4.15 g
1,4-Dioxane--40 mL
Water--10 mL

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 2,5-dichloropyrimidine (1.49 g, 10.0 mmol), (4-fluorophenyl)boronic acid (1.68 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Catalyst Addition: Under a positive flow of nitrogen or argon, add Pd(PPh₃)₄ (347 mg, 0.3 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.

Expected Outcome: The reaction should yield 2-Chloro-5-(4-fluorophenyl)pyrimidine. The yield for similar Suzuki couplings on chloropyrimidines is typically in the range of 70-95%.[8] Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity.

Protocol 2: Synthesis of a Model Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol details the coupling of the 2-chloro-pyrimidine scaffold with an amine, a key step in creating the final inhibitor. We will use 3-aminopyrazole as a representative amine, as pyrazole moieties are common in kinase inhibitors.[10]

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds. The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the aminated product.[6][11]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Chloro-5-(4-fluorophenyl)pyrimidine208.615.01.04 g
3-Aminopyrazole83.096.0 (1.2 eq)500 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone))915.720.1 (2 mol%)92 mg
XPhos476.630.4 (8 mol%)191 mg
Sodium tert-butoxide (NaOtBu)96.107.0 (1.4 eq)673 mg
Toluene (anhydrous)--25 mL

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add sodium tert-butoxide (673 mg, 7.0 mmol) to a flame-dried Schlenk tube.

  • Reagent Addition: Add 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.04 g, 5.0 mmol), 3-aminopyrazole (500 mg, 6.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and XPhos (191 mg, 0.4 mmol).

  • Solvent Addition: Add anhydrous toluene (25 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., dichloromethane/methanol gradient) to afford the final compound.

Biological Evaluation and Mechanism of Action

The pyrimidine scaffold is known to inhibit a wide range of kinases, including Aurora kinases, Polo-like kinases (PLK), and various tyrosine kinases like EGFR, c-KIT, and PDGFR.[1][4] Many of these inhibitors function by competing with ATP for the binding site in the kinase domain.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK P1 P RTK->P1 Ras Ras RTK->Ras ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP

Figure 2: Inhibition of a generic RTK signaling pathway.

The synthesized 2-amino-5-(4-fluorophenyl)pyrimidine derivatives act as ATP-competitive inhibitors. The nitrogen atoms on the pyrimidine ring and the exocyclic amino group form critical hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine portion of ATP.[4] The 5-aryl group extends into a hydrophobic pocket, contributing to potency and selectivity.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

To determine the potency of the synthesized compounds, an in vitro kinase inhibition assay is performed. This protocol outlines a general method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant human kinase (e.g., Aurora A, EGFR)

  • Biotinylated peptide substrate

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • 384-well low-volume assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO and dispense into the 384-well plates. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-APC in a buffer with EDTA.

  • Second Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (APC) and 615 nm (Europium).

  • Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM) [Hypothetical]
Inhibitor-1Aurora A15
Inhibitor-1Aurora B250
Inhibitor-2EGFR8
Inhibitor-2VEGFR2120

Conclusion

2-Chloro-5-(4-fluorophenyl)pyrimidine is a versatile and powerful starting material for the development of novel kinase inhibitors. Its strategic design facilitates the use of robust and high-yielding synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This modular approach enables the rapid generation of compound libraries for probing the complex landscape of the human kinome, ultimately accelerating the discovery of new targeted therapies for cancer and other diseases. The protocols and workflows described herein provide a solid foundation for researchers to build upon in their drug discovery efforts.

References

  • I.R.I.S. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]

  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • PubMed. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]

  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • PMC. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • ResearchGate. (2018, December 10). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidine. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

High-Fidelity Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Conditions for 2-Chloropyrimidines Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The amination of 2-chloropyrimidines is a cornerstone transformation in medicinal chemistry, given the ubiquity of the pyrimidine pharmacophore in kinase inhibitors and oncology drugs. While 2-chloropyrimidines are inherently electrophilic and susceptible to Nucleophilic Aromatic Substitution (


), the Buchwald-Hartwig (B-H) amination offers a critical alternative when 

fails—typically due to weak nucleophiles, steric hindrance, or the need for mild, base-sensitive conditions.

This guide details the "Pyrimidine Paradox": while the electron-deficient nature of the substrate facilitates oxidative addition, it simultaneously hampers reductive elimination and increases the risk of catalyst poisoning via nitrogen coordination. We present a validated, mechanism-driven workflow to overcome these hurdles.

Mechanistic Insight: The Pyrimidine Paradox

To optimize this reaction, one must understand the specific catalytic bottlenecks imposed by the pyrimidine core.

The Cycle Dynamics
  • Oxidative Addition (Facile): 2-Chloropyrimidines are electron-poor. Oxidative addition to

    
     is rapid, often faster than with phenyl chlorides.
    
  • Catalyst Poisoning (Risk): The pyrimidine ring contains two nitrogen atoms capable of

    
    -coordination to the Palladium center. This can displace phosphine ligands or form stable, catalytically inactive "resting states," effectively poisoning the reaction.
    
  • Reductive Elimination (The Bottleneck): The electron-withdrawing nature of the pyrimidine strengthens the Pd–C bond, making reductive elimination the rate-determining step (RDS).

Solution: Use electron-rich, bulky ligands (e.g., Dialkylbiaryl phosphines like BrettPhos or RuPhos ) or wide-bite-angle bisphosphines (e.g., Xantphos ). These ligands prevent N-coordination through steric bulk and electronically accelerate reductive elimination.

Visualization: The Pyrimidine-Specific Catalytic Cycle

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Pyrimidines) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar(Cl) Intermediate OxAdd->PdII_Ar Poison CATALYST POISONING Pd-N Coordination PdII_Ar->Poison Off-cycle pathway AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind RedElim Reductive Elimination (Rate Determining Step) AmineBind->RedElim RedElim->Pd0 Regeneration Product Aminopyrimidine Product RedElim->Product

Figure 1: The catalytic cycle highlighting the specific risk of catalyst poisoning by the pyrimidine substrate and the critical nature of the reductive elimination step.

Strategic Workflow: vs. Buchwald-Hartwig

Before committing to a metal-catalyzed route, validate the necessity.[1] 2-Chloropyrimidines are highly activated.

DecisionTree Start Substrate: 2-Chloropyrimidine + Amine Check1 Is the Amine a Strong Nucleophile? (Aliphatic, Primary/Secondary) Start->Check1 SNAr Attempt SNAr Base: DIPEA/K2CO3 Solvent: DMSO/NMP Temp: 60-100°C Check1->SNAr Yes BH_Path Proceed to Buchwald-Hartwig Check1->BH_Path No (Weak Nuc/Hindered) Check2 Did SNAr work? SNAr->Check2 Success Stop. Use SNAr. (Greener, Cheaper) Check2->Success Yield > 50% Check2->BH_Path Low Yield / Regio Isomers LigandSelect Ligand Selection Strategy BH_Path->LigandSelect PrimAmine Primary Amine (Anilines, Alkyl) LigandSelect->PrimAmine SecAmine Secondary Amine (Cyclic, Acyclic) LigandSelect->SecAmine Amide Amide/Carbamate LigandSelect->Amide Brett Ligand: BrettPhos Pd Source: G3/G4 Precatalyst PrimAmine->Brett RuPhos Ligand: RuPhos (Universal for 2° Amines) SecAmine->RuPhos Xantphos Ligand: Xantphos (Robust, High Yield) SecAmine->Xantphos Amide->Xantphos

Figure 2: Decision matrix for selecting between thermal


 and Pd-catalyzed conditions, including ligand selection logic.

Experimental Protocols

Protocol A: The "Workhorse" Condition (Xantphos)

Best for: General screening, secondary amines, and amides. Xantphos is a "privileged" ligand for chloropyrimidines due to its wide bite angle, which enforces reductive elimination.

  • Reagents:

    • 2-Chloropyrimidine (1.0 equiv)

    • Amine (1.2 equiv)[2]

    • Catalyst:

      
       (1-2 mol%) or 
      
      
      
      (2-4 mol%)
    • Ligand: Xantphos (2-4 mol% for dba; 4-8 mol% for OAc)

    • Base:

      
       (2.0 equiv) - Preferred over NaOtBu to avoid hydrolysis.
      
    • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Charge a reaction vial with

    
     (4.5 mg, 0.02 mmol) and Xantphos (11.6 mg, 0.02 mmol).
    
  • Add 1,4-Dioxane (2 mL) and stir at RT for 5 minutes to pre-form the active catalyst (solution turns from orange to yellow/pale).

  • Add 2-chloropyrimidine (1.0 mmol), Amine (1.2 mmol), and

    
     (650 mg, 2.0 mmol).
    
  • Seal the vial and purge with

    
     or Ar for 5 minutes.
    
  • Heat to 100°C for 4–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Challenger" Condition (Buchwald G3/G4)

Best for: Primary amines, anilines, and sterically hindered substrates. The palladacycle precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Reagents:

    • 2-Chloropyrimidine (1.0 equiv)

    • Amine (1.2 - 1.5 equiv)

    • Catalyst: BrettPhos Pd G4 (for

      
       amines) or RuPhos Pd G4 (for 
      
      
      
      amines) (1-3 mol%)
    • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv, if base-sensitive)

    • Solvent: Toluene or t-Amyl Alcohol

Procedure:

  • In a glovebox or under strict inert atmosphere, add the Pd G4 precatalyst (0.01-0.03 equiv) and Base to the vial.

  • Add the Amine and 2-Chloropyrimidine.[3]

  • Add solvent (concentration ~0.2 M).

  • Heat to 80°C . Note: These catalysts are highly active; lower temperatures often suffice compared to Protocol A.

  • Monitor by LCMS.[4] Reaction is often complete in < 2 hours.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Xantphos or BrettPhos . Increase catalyst loading to 5 mol%. Ensure solvent is degassed (O2 kills active Pd).
Hydrodehalogenation (Pyrimidine-H formed)

-Hydride Elimination
This competes with reductive elimination. Switch to a bulkier ligand (tBuBrettPhos ) to force reductive elimination. Avoid alcoholic solvents; use Toluene.
Regioisomers (if di-halo) Competitive coupling at C4/C6C4 is electronically favored. Lower temperature (40-60°C) to enhance selectivity. Use stoichiometric amine.
Substrate Hydrolysis Strong Base (NaOtBu)Switch to weak bases:

or

. Use anhydrous t-Amyl alcohol or Dioxane.

Safety & Handling

  • Sensitization: 2-Chloropyrimidines are potent skin and respiratory sensitizers. All weighing must occur in a fume hood.

  • Palladium Waste: Segregate heavy metal waste.

  • Pressurization: Reactions run at 100°C in closed vials generate pressure. Use pressure-rated vials with appropriate relief caps.

References

  • Mechanistic Studies on Pd-Catalyzed Amination

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[5] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7][8][9][10] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society.[1] Link

  • Ligand Selection (BrettPhos/RuPhos)

    • Maiti, D., et al. (2011).[5] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. Link

  • Xantphos Utility

    • Guari, Y., et al. (2001). Palladium-Catalyzed Amination of Aryl Halides using Xantphos.[1][6] Chemistry - A European Journal. Link

  • Scale-Up Considerations

    • Organic Process Research & Development (OPRD) case studies on Pyrimidine Amination. Link

  • Compar

    
     vs Pd): 
    
    • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).

      
       in Green Solvents? ChemSusChem. Link
      

Sources

Introduction: The Strategic Importance of 2-Chloro-5-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-(4-fluorophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the notable drugs Gleevec and Crestor.[1] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. 2-Chloro-5-(4-fluorophenyl)pyrimidine is a key building block, offering a strategic point of diversification. The chlorine atom at the C2 position serves as a versatile handle for introducing a wide array of molecular complexity through palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, activates the C-Cl bond, making it significantly more reactive in oxidative addition steps compared to standard aryl chlorides like chlorobenzene.[2][3] This enhanced reactivity allows for successful coupling under conditions that might be ineffective for other chloroarenes.

This guide provides an in-depth analysis of three critical cross-coupling reactions for this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is designed to move beyond simple procedural lists, offering insights into the causality behind reagent selection and providing robust, validated protocols for immediate laboratory application.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[2] For a substrate like 2-Chloro-5-(4-fluorophenyl)pyrimidine, this reaction allows for the direct installation of various aryl or heteroaryl groups at the C2 position.

Mechanistic Rationale and Reagent Selection

The catalytic cycle involves three key steps: oxidative addition of the C-Cl bond to a Pd(0) center, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The oxidative addition is typically the rate-limiting step for aryl chlorides.[4]

  • Palladium Source: While various Pd(0) and Pd(II) sources can be used, Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common and are reduced in situ to the active Pd(0) species.[5] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, albeit sometimes less active, choice for activated chloroheteroarenes.[2][6]

  • Ligands: The success of coupling an aryl chloride hinges on the ligand. For challenging C-Cl bond activation, standard ligands like triphenylphosphine (PPh₃) may require higher temperatures or catalyst loadings.[7] Modern, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-IPr) are highly effective as they accelerate the oxidative addition and subsequent reductive elimination steps.[8]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. Potassium carbonate (K₂CO₃) is a versatile and common choice, often used in an aqueous solution with an organic solvent.[6][9] For anhydrous conditions or base-sensitive substrates, potassium phosphate (K₃PO₄) is an excellent alternative.[7][8]

  • Solvent: The choice of solvent is critical for solubility and achieving the necessary reaction temperature.[1] Common solvents include 1,4-dioxane, toluene, or mixtures like DMF/water.[1][6]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ oa_complex Oxidative Addition Complex L₂PdII(Ar)(Cl) pd0->oa_complex Oxidative Addition oa_complex->pd0 trans_complex Transmetalation Complex L₂PdII(Ar)(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-R' trans_complex->product Reductive Elimination in3 trans_complex->in3 X-B(OH)₂ in1 in1->pd0 Ar-Cl in2 in2->oa_complex R'-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O10024~71[7]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)iPrOH/H₂O120 (MW)0.25>90[6]
Thiophen-3-ylboronic acidPEPPSI-IPr (0.5)-K₃PO₄ (2)1,4-Dioxane8018High
Pyridin-4-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene10016Moderate-High

Note: Yields are representative for similar chloropyrimidine substrates and may vary.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (e.g., 224.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For many arylboronic acids, the reaction should be complete within 12-24 hours.[7]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[10][11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Mechanistic Rationale and Reagent Selection

The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by coordination of the amine, followed by deprotonation to form a palladium-amido complex.[10][12] The C-Cl bond's inertness is the primary challenge.[4]

  • Catalyst System: This reaction is highly dependent on the ligand. Modern catalyst systems are almost always employed.

    • Palladium Pre-catalysts: Palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) are highly efficient as they cleanly and rapidly generate the active Pd(0) species upon exposure to a base.[4][13]

    • Ligands: Bulky, electron-rich biarylphosphine ligands are essential. Ligands like RuPhos, BrettPhos, or DavePhos have proven highly effective for the amination of (hetero)aryl chlorides.[4] They promote the challenging oxidative addition and facilitate the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If the substrate is sensitive to such a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst and higher temperatures.[4]

  • Solvent: The reaction must be conducted under strictly anhydrous and inert conditions, as oxygen can deactivate the catalyst and water can lead to side reactions.[4] Dry, degassed solvents such as toluene, 1,4-dioxane, or THF are standard.[4]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd⁰ oa_complex Oxidative Addition Complex L-PdII(Ar)(Cl) pd0->oa_complex Oxidative Addition oa_complex->pd0 amido_complex Palladium Amido Complex L-PdII(Ar)(NR¹R²) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination in3 amido_complex->in3 Base-H⁺ + Cl⁻ in1 in1->pd0 Ar-Cl in2 in2->oa_complex HNR¹R² + Base

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst system. 2. Insufficient temperature. 3. Presence of oxygen or water.1. Switch to a more active ligand (e.g., RuPhos, BrettPhos) or a palladacycle pre-catalyst. Increase catalyst loading to 3-5 mol%.[4] 2. Increase temperature to 100-110 °C.[4] 3. Use scrupulously dried and degassed solvent and reagents. Ensure a robust inert atmosphere.[4]
Hydrodehalogenation 1. Reductive elimination is slow. 2. Reaction with trace water.1. Use a more sterically hindered ligand to promote reductive elimination. 2. Ensure the base is anhydrous and of high purity.[4] Use a slight excess of the amine (1.2-1.5 equiv.).[4]
Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 equiv.)

  • Amine (e.g., morpholine) (1.2 equiv.)

  • RuPhos G3 Palladacycle (0.02 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Reagent Preparation (in a glovebox): To an oven-dried reaction vial, add NaOtBu (e.g., 135 mg, 1.4 mmol). In a separate vial, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (224.6 mg, 1.0 mmol) and the RuPhos G3 Palladacycle (16.7 mg, 0.02 mmol).

  • Solvent and Amine Addition: Dissolve the pyrimidine and catalyst in anhydrous, degassed toluene (5 mL). Add the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Reaction Initiation: Transfer the solution of the pyrimidine/catalyst/amine to the vial containing the NaOtBu. Seal the vial tightly with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 4-18 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Section 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling provides a direct route to synthesize alkynylpyrimidines by forming a C(sp²)-C(sp) bond between the pyrimidine core and a terminal alkyne.[14][15] This reaction is distinguished by its use of a dual-catalyst system.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[14]

  • Palladium Catalyst: Standard palladium sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are highly effective for this reaction, typically at loadings of 1-5 mol%.[16][17]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is crucial for increasing the reaction rate under mild conditions.[14][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[16][17]

  • Solvent: The amine base can often serve as the solvent. Alternatively, anhydrous THF or DMF can be used. The reaction must be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[16]

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 equiv.)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)

  • Copper(I) iodide (CuI) (0.06 equiv.)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (224.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (2 mL). Stir for 5 minutes to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 120 µL, 1.1 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor by TLC.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Galić, N., Perin, N., & Hranjec, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link][6][9]

  • Li, J., et al. (n.d.). Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes. ResearchGate. [Link]

  • Galić, N., Perin, N., & Hranjec, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Ross, N. A., & MacMillan, D. S. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloropyrimidine Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CL-2024-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering hydrolysis side-reactions with 2-chloropyrimidines because the C2 position is exceptionally electrophilic. Flanked by two nitrogen atoms, the C2 carbon possesses a significantly lower LUMO energy compared to C4 or C6, making it highly susceptible to nucleophilic attack by water (


), even under mild conditions.

This guide moves beyond basic "keep it dry" advice. It provides a mechanistic breakdown, self-validating protocols for cross-couplings (Suzuki/Buchwald), and purification logic based on tautomeric equilibria.

Module 1: The Mechanism & The "Silent" Killer

User Question: "My starting material purity dropped from 98% to 92% just sitting in the freezer. Why?"

Technical Insight: The degradation of 2-chloropyrimidine is autocatalytic .

  • Initiation: Trace moisture hydrolyzes a small fraction of the chloride, releasing HCl.

  • Activation: The released proton (

    
    ) protonates the pyrimidine ring nitrogen.
    
  • Acceleration: The protonated pyrimidine is exponentially more electrophilic than the neutral species, reacting rapidly with remaining moisture.

The Fix: Storage Protocol

  • Container: Store under Argon/Nitrogen. Do not use cork or paper-lined caps; use Teflon-lined caps.

  • Temperature: -20°C is mandatory for long-term storage.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or

    
    .
    
Module 2: Optimizing Suzuki-Miyaura Couplings

User Question: "Standard Suzuki conditions (DME/Water/


) yield 40% hydrolysis byproduct. How do I fix this?"

The Conflict: Suzuki couplings generally require water to dissolve the inorganic base and facilitate transmetalation. However, water hydrolyzes your substrate.

The Solution: The Anhydrous "Grind" Protocol To bypass aqueous hydrolysis, you must switch to a system that solubilizes the base without bulk water, or use a base that functions in organic media.

Recommended Protocol (Anhydrous)
ComponentRecommendationRationale
Solvent 1,4-Dioxane or Toluene Non-hygroscopic. Avoid DMF/DMA (see Critical Warning below).
Base

(finely ground)
or

High lattice energy bases require grinding to increase surface area for solubility in organics.
Catalyst

or

+ XPhos
Bulky, electron-rich ligands facilitate oxidative addition before hydrolysis can occur.
Additive Powdered 4Å Molecular Sieves Scavenges water generated in situ during the boronic acid activation.
Critical Warning: The DMF Trap

Do NOT use DMF or DMA with 2-chloropyrimidines if heating >60°C.

  • Reason: DMF decomposes slightly to form dimethylamine (

    
    ).
    
  • Result:

    
     is a better nucleophile than your boronic acid. You will form 2-(dimethylamino)pyrimidine  as a major impurity, which is often inseparable by chromatography.
    
Visualization: Competitive Reaction Pathways

The following diagram illustrates the competition between the desired cross-coupling, hydrolysis, and solvent-mediated side reactions.

ReactionPathways Start 2-Chloropyrimidine (Highly Electrophilic C2) Suzuki Desired Path: Pd(0) Oxidative Addition Start->Suzuki Fast Pd-L interaction Water Path A: Moisture (H2O) (Base/Acid Catalyzed) Start->Water Slow (unless wet) DMF Path B: DMF/DMA Solvent (Thermal Decomp) Start->DMF T > 80°C Product 2-Arylpyrimidine (Target) Suzuki->Product Transmetalation Hydrolysis Intermediate: 2-Hydroxypyrimidine Water->Hydrolysis Tautomer Dead End: 2-Pyrimidinone (Tautomerizes) Hydrolysis->Tautomer Rapid Equilibrium AmineSub Impurity: 2-(Dimethylamino)pyrimidine DMF->AmineSub SNAr

Figure 1: Competitive reaction landscape for 2-chloropyrimidines. Note that the 2-pyrimidinone tautomer is thermodynamically favored, rendering the hydrolysis irreversible.

Module 3: Purification & Workup (The "Crash" Method)

User Question: "I have 10% hydrolysis product. It streaks on silica gel.[1] How do I remove it?"

Technical Insight: The hydrolysis product exists primarily as the 2-pyrimidinone tautomer (amide-like structure). This makes it significantly more polar and less soluble in non-polar organics than the chloropyrimidine.

Self-Validating Purification Protocol:

  • Evaporation: Remove reaction solvent completely.

  • The Non-Polar Wash:

    • Redissolve the crude residue in Diethyl Ether (

      
      )  or Toluene .
      
    • Observation: The 2-chloropyrimidine will dissolve.[2] The 2-pyrimidinone (hydrolysis product) often remains as a gummy solid or precipitate due to strong hydrogen bonding.

  • Filtration: Filter the suspension. The solid is your impurity.

  • The Base Wash (Polishing):

    • Wash the organic filtrate with cold 0.5M NaOH .

    • Mechanism:[1][3][4][5] This deprotonates any remaining 2-hydroxypyrimidine (

      
      ), forcing it into the aqueous layer as the anion.
      
    • Caution: Keep this wash fast (<2 mins) and cold (0°C) to prevent hydrolysis of your product during the wash.

Module 4: Troubleshooting FAQ

Q1: I must use water because my base is inorganic. What is the absolute limit? A: If you must use water, use a 3:1 ratio of Toluene:Water and use


  as the base. The phosphate buffers the pH, preventing the high alkalinity of carbonates (

) which accelerates

hydrolysis.

Q2: Can I use microwave heating? A: Yes, but be careful. Microwave heating is efficient for Suzuki couplings, but it superheats water pockets.

  • Rule: If using microwave, add 1.5 equiv of the aryl boronic acid . The excess boronic acid consumes residual water via protodeboronation (sacrificial) rather than your pyrimidine hydrolyzing.

Q3: Why is 2,4-dichloropyrimidine hydrolyzing faster than 2-chloropyrimidine? A: Electronic additivity. The chlorine at C4 is an electron-withdrawing group (EWG). It pulls electron density from the ring, making the C2 position even more positive (electrophilic) than in the mono-chloro analog.

  • Adjustment: Lower your reaction temperature by 10-20°C when working with di- or tri-chloropyrimidines.

References
  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, U.K., 2010. (Standard text on Pyrimidine reactivity and tautomerism).
  • Li, J. J.Name Reactions for Homologation, Part I; Wiley-Interscience, 2009. (Mechanisms of Suzuki-Miyaura coupling side reactions).
  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." J. Am. Chem. Soc.2000 , 122, 4020–4028. Link (Foundational work on anhydrous/mild coupling conditions).

  • Bhanage, B. M., et al. "Suzuki cross-coupling reaction of aryl halides with arylboronic acids in water using Pd/C catalyst." Tetrahedron Lett.2005, 46, 6483-6486.
  • Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and side-reaction data).[3][6] Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of the 2-Chloro Position in Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge in synthetic chemistry: the low reactivity of the 2-chloro position in pyrimidine rings during nucleophilic aromatic substitution (SNAr) reactions. Here, we move beyond simple protocols to explore the underlying principles and provide actionable solutions to drive your research forward.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloropyrimidine?

The reaction proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom at the C2 position. This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer-like complex. In the second step, the aromaticity is restored by the elimination of the chloride leaving group. The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine ring, particularly at the C2, C4, and C6 positions, susceptible to this type of nucleophilic attack.[1]

Q2: Why is the 2-chloro position on the pyrimidine ring often less reactive than the 4-chloro position?

While both positions are activated by the ring nitrogens, the 4-position generally exhibits higher reactivity in SNAr reactions. This preference can be explained by Frontier Molecular Orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack.[2] The intermediate formed by attack at the C4 position can also be stabilized by three resonance structures, further favoring this pathway.[2] However, this reactivity pattern can be reversed by the electronic properties of other substituents on the pyrimidine ring.[3]

Q3: What are the initial signs that my SNAr reaction at the 2-chloro position is not proceeding as expected?

Common indicators of a sluggish or failed reaction include:

  • Incomplete consumption of starting material: Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Low yield of the desired product: Even after an extended reaction time.[4]

  • Formation of side products: Such as hydroxypyrimidines from reaction with trace water.[1]

  • No discernible reaction: The starting material remains unchanged even after heating.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low reactivity issues. We will explore the critical parameters that govern the success of SNAr reactions on 2-chloropyrimidines.

Issue 1: Insufficient Reactivity of the Pyrimidine Substrate

The inherent electronic properties of your specific 2-chloropyrimidine derivative are paramount.

Causality: The SNAr mechanism relies on the pyrimidine ring being sufficiently electron-deficient to be attacked by a nucleophile.[4]

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), alkoxy (-OR), or alkyl groups on the pyrimidine ring increase electron density, deactivating the ring towards nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease electron density, making the ring more electrophilic and enhancing reactivity.

Troubleshooting Steps:

  • Analyze Your Substrate: Carefully examine the substituents on your pyrimidine ring. The presence of strong EDGs may be the primary reason for low reactivity.

  • Consider Alternative Synthetic Routes: If your substrate is heavily decorated with EDGs, a different synthetic strategy might be necessary. This could involve installing the 2-position substituent before forming the pyrimidine ring or using a different coupling chemistry altogether.[5][6]

Issue 2: Suboptimal Reaction Conditions

Even with an activated substrate, the reaction environment plays a crucial role.

Temperature and Reaction Time

Causality: SNAr reactions often have a significant activation energy barrier that needs to be overcome.

Troubleshooting Steps:

  • Increase the Reaction Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[1][4] If your reaction is sluggish at room temperature, incrementally increase the temperature, monitoring for product formation and potential decomposition. Refluxing in a suitable solvent is a common strategy.[4]

  • Prolong the Reaction Time: Some reactions are simply slow.[4] Use TLC or LC-MS to monitor the reaction's progress over an extended period before concluding that it has failed.

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[1][4]

Solvent Selection

Causality: The solvent influences the solubility of reactants and can stabilize the charged intermediate, thereby affecting the reaction rate.[4][7]

Troubleshooting Steps:

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are often excellent choices.[8][9] They are polar enough to dissolve the reactants but do not hydrogen bond with the nucleophile, preserving its reactivity.[9]

  • Polar Protic Solvents: Alcohols (e.g., ethanol, isopropanol) or even water can be effective, particularly for certain nucleophiles.[4][10] However, be aware that they can also act as competing nucleophiles, leading to undesired hydroxylation side products.[1] They can also solvate the nucleophile through hydrogen bonding, potentially reducing its nucleophilicity.[7][9]

  • Solvent Screening: If a reaction is failing, performing a small-scale screen with a variety of solvents is a prudent step.

Solvent ClassExamplesAdvantagesDisadvantages
Polar Aprotic DMF, DMSO, ACN, THFGood solubility for many reactants; does not reduce nucleophilicity.Can be difficult to remove; may require higher temperatures.
Polar Protic Ethanol, Isopropanol, WaterCan facilitate reactions with certain nucleophiles; often "greener" options.[10]Can act as a competing nucleophile; may reduce nucleophilicity through solvation.[1]
Non-Polar Toluene, Hexane, BenzeneRarely used for SNAr due to poor solubility of polar reactants.[9]Generally poor solvents for SNAr reactions.[9]
Catalysis

Causality: In cases of very low reactivity, a catalyst can be employed to activate the substrate.

Troubleshooting Steps:

  • Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl₂) can coordinate to the nitrogen atoms of the pyrimidine ring, further increasing its electrophilicity and making it more susceptible to nucleophilic attack.[11]

  • Palladium Catalysis: While SNAr is often preferred for activated substrates like 2-chloropyrimidine, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a powerful alternative, especially when SNAr fails.[10][12] However, this represents a shift in reaction type rather than a direct troubleshooting of the SNAr.

Issue 3: Poor Nucleophile Reactivity

The nature of the attacking species is as important as the substrate.

Causality: A successful SNAr reaction requires a nucleophile that is strong enough to attack the electron-deficient pyrimidine ring.

Troubleshooting Steps:

  • Assess Nucleophilicity:

    • Anionic Nucleophiles: Generally, anionic nucleophiles (e.g., alkoxides, thiolates) are more reactive than their neutral counterparts. The use of a base to deprotonate a neutral nucleophile (e.g., an amine or alcohol) is a common strategy.

    • Electronic Effects: For nucleophiles like anilines, electron-donating groups on the aniline ring increase its nucleophilicity, while electron-withdrawing groups decrease it.[1]

  • Steric Hindrance: Bulky groups on the nucleophile, particularly near the nucleophilic atom, can sterically hinder its approach to the C2 position of the pyrimidine ring, slowing down the reaction.[1]

  • Increase Nucleophile Equivalents: Using an excess of the nucleophile can help drive the reaction to completion, according to Le Chatelier's principle.[4]

Experimental Workflow & Protocols
General Protocol for SNAr with an Amine Nucleophile

This protocol provides a starting point for optimization.

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) to a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Add the amine nucleophile (1.1-2.0 eq). If the amine is used as a salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.5 eq) to liberate the free amine.

  • Reaction: Heat the reaction mixture to reflux (or a target temperature such as 80-120 °C) and monitor the progress by TLC or LC-MS.[1]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[4] Otherwise, remove the solvent under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.[1] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Troubleshooting Flowchart

G start Low or No Product Formation check_sm Is Starting Material Consumed? start->check_sm increase_temp_time Increase Temperature and/or Time check_sm->increase_temp_time No check_nucleophile Is the Nucleophile Appropriate? check_sm->check_nucleophile Yes increase_temp_time->check_sm stronger_nuc Use a Stronger Nucleophile or Add a Base check_nucleophile->stronger_nuc No check_solvent Is the Solvent Optimal? check_nucleophile->check_solvent Yes stronger_nuc->start change_solvent Screen Different Solvents (e.g., DMF, DMSO) check_solvent->change_solvent No consider_catalyst Consider Catalysis check_solvent->consider_catalyst Yes change_solvent->start lewis_acid Add a Lewis Acid (e.g., ZnCl2) consider_catalyst->lewis_acid Try S_NAr Catalyst pd_coupling Switch to Palladium Cross-Coupling consider_catalyst->pd_coupling Change Reaction Type failure Re-evaluate Synthetic Strategy consider_catalyst->failure If all else fails success Reaction Successful lewis_acid->success pd_coupling->success

Caption: A troubleshooting flowchart for optimizing 2-chloropyrimidine substitutions.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products pyrimidine 2-Chloropyrimidine intermediate [Intermediate]⁻ pyrimidine->intermediate Attack at C2 nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product 2-Substituted Pyrimidine intermediate->product Elimination leaving_group Chloride (Cl⁻) intermediate->leaving_group

Caption: The addition-elimination mechanism of SNAr on 2-chloropyrimidine.

This guide provides a comprehensive framework for addressing the common challenge of low reactivity at the 2-chloro position of pyrimidines. By systematically evaluating the substrate, reaction conditions, and nucleophile, you can effectively troubleshoot and optimize your synthetic procedures.

References
  • Ramesh, A., Sundar, P. S., & Murti, V. V. S. (1977). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with Various Nucleophiles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 15B(7), 668-670.
  • Smith, J. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. Retrieved from [Link]

  • Gomez, L. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]

  • McNally, A., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Garg, N. K., & Sarpong, R. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 22(15), 5837-5841.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (n.d.). European Journal of Organic Chemistry.
  • Li, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 363-366.
  • Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Garber, K. (2016, October 12). Solvents for Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Palladium Remediation in Fluorophenyl Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry Support) Subject: Removing Pd Impurities from Fluorophenyl Pyrimidine APIs Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Problem Diagnosis

The Challenge: You are likely observing persistent Palladium (Pd) levels >50 ppm despite standard aqueous workups. This is a systemic issue in fluorophenyl pyrimidine synthesis (e.g., Suzuki-Miyaura coupling).

The Chemical Causality:

  • N-Heterocycle Chelation: Pyrimidines are excellent ligands. The nitrogen lone pairs coordinate strongly to Pd(II) species.

  • The Fluorine Factor: While fluorine atoms are not strong Pd ligands, they significantly increase the lipophilicity (LogP) of your molecule. This renders the Pd-API complex insoluble in aqueous acid washes, forcing the Pd to remain in the organic phase with your product.

  • Back-Bonding: The electron-deficient nature of the fluorophenyl group can actually enhance

    
    -backbonding from Pd 
    
    
    
    -orbitals to the pyrimidine
    
    
    system, creating a "sticky" complex that resists simple filtration.

Regulatory Thresholds (ICH Q3D)

Before initiating remediation, confirm your target limit based on the route of administration (RoA).

ClassElementOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )Concentration Limit (10g daily dose)
2B Palladium (Pd) 100 10 1 10 ppm (Oral) / 1 ppm (Inj.)

Ref: ICH Guideline Q3D (R2) on Elemental Impurities [1].

Remediation Strategy: The Scavenger Decision Matrix

Do not rely on crystallization alone; it often co-crystallizes Pd. We recommend Functionalized Silica Scavengers over Activated Carbon for fluorophenyl pyrimidines due to yield preservation.

Diagram 1: Scavenger Selection Logic

Caption: Decision tree for selecting the optimal scavenging agent based on Pd oxidation state and solvent system.

ScavengerSelection Start START: Characterize Pd Impurity State Dominant Pd Species? Start->State Pd0 Pd(0) (Colloidal/Black) State->Pd0 Suspended Pd2 Pd(II) (Soluble/Complexed) State->Pd2 Dissolved SiTMT RECOMMENDED: Si-TMT (Trithiocyanuric Acid) Pd0->SiTMT High Affinity Solubility Is Product Soluble in THF/EtOAc? Pd2->Solubility SiThiol RECOMMENDED: Si-Thiol (Mercaptopropyl) Solubility->SiThiol Yes (Standard) Carbon ALTERNATIVE: Activated Carbon (Darco KB-B) Solubility->Carbon No (Requires DMF/DMSO) SiThiol->SiTMT If Pd > 50ppm after 4h

Standard Operating Procedures (SOPs)

Protocol A: Silica Scavenging (Batch Mode)

Best for: High-value intermediates where yield loss is unacceptable (>95% recovery).

Reagents:

  • Si-Thiol (SiliCycle or Biotage equivalent): For general Pd(II) removal.

  • Si-TMT : For difficult pyrimidine complexes or Pd(0).

Workflow:

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (10-20 volumes).

    • Critical: If the fluorophenyl group causes poor solubility, add 5-10% DMF. The scavenger must access the Pd in solution.

  • Loading: Add 4-5 equivalents of scavenger (w/w relative to expected Pd mass, usually 5-10% wt of crude product).

  • Incubation:

    • Temperature: 50°C - 60°C . (Room temp is often too slow for pyrimidine complexes).

    • Time: 4 to 12 hours .

    • Agitation: Vigorous stirring (overhead stirrer preferred to avoid grinding silica).

  • Filtration: Filter hot through a 0.45 µm PTFE pad or Celite.

  • Wash: Wash cake with 2 volumes of hot solvent to recover adsorbed product.

Protocol B: Activated Carbon (Darco KB-B)

Best for: Large-scale, cost-sensitive batches where 10-15% yield loss is acceptable.

Workflow:

  • Slurry: Dissolve crude in solvent. Add Activated Carbon (Darco KB-B) at 10-20% w/w relative to substrate.

  • Heat: Agitate at 50°C for >12 hours.

  • Filter: Requires careful filtration (Celite + 0.2 µm filter) to remove carbon fines which contain the Pd.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels are still ~100 ppm. Why?

Diagnosis: Kinetic Trapping. The Fluorophenyl-Pyrimidine-Pd complex is thermodynamically stable. At room temperature, the exchange rate between the Pyrimidine ligand and the Thiol silica is too slow. Fix:

  • Increase Temperature: Run the scavenging at 65°C (or reflux if using THF). Heat promotes ligand exchange.

  • Switch to Si-TMT: The Trimercaptotriazine ligand has a higher affinity for Pd than standard thiols, effectively out-competing the pyrimidine nitrogen [2].

Q2: My product precipitates when I add the scavenger.

Diagnosis: Solubility limit of Fluorinated compounds. Fluorophenyl groups encourage


-stacking and crystallization. If the product precipitates, it traps Pd inside the crystal lattice where the scavenger cannot reach it.
Fix: 
  • Ensure the mixture is a homogeneous solution at the scavenging temperature.

  • Add a co-solvent (DMF or Anisole) to maintain solubility.

Q3: Can I just use an acid wash (HCl) to remove the Pd?

Diagnosis: Ineffective Phase Transfer. While Pyrimidines are basic, the fluorophenyl group reduces the basicity. Furthermore, the Pd-complex is highly lipophilic. Risk: Strong acid washes often fail to extract the Pd into the aqueous layer and may hydrolyze other sensitive groups. Solid-supported scavenging is safer and more effective for this specific chemotype [3].

Diagram 2: The Ligand Exchange Mechanism

Caption: Mechanism of Pd transfer from the Pyrimidine product to the Thiol-functionalized Silica surface.

Mechanism Complex Pd-Product Complex (Soluble) Transition Ligand Exchange (Heat Activated) Complex->Transition Dissolved Scavenger Si-Thiol Surface (Solid Phase) Scavenger->Transition Suspended Waste Pd-Bound Silica (Filtered Solid) Transition->Waste Pd Trapped Product Purified API (Filtrate) Transition->Product Pd Released

References

  • International Council for Harmonisation (ICH). (2022).[1] Guideline Q3D (R2) on Elemental Impurities.[1][2][3]Link

  • Biotage. (2023).[4] Metal Scavengers in Process Chemistry: An Investigative Study. (Comparing Si-TMT vs Carbon). Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[5][2][3] Link

Sources

Validation & Comparative

19F NMR Characterization of Fluorophenyl Pyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorophenyl pyrimidines represent a privileged scaffold in modern drug discovery, particularly within kinase inhibitor development (e.g., Rosuvastatin, Voriconazole analogs). While Proton (


H) NMR and LC-MS are standard characterization tools, they often fail to resolve regioisomers or subtle conformational rotamers inherent to these biaryl systems.

This guide establishes


F NMR  not merely as a complementary technique, but as the primary analytical filter for fluorinated scaffolds. By exploiting the wide chemical shift dispersion (~300 ppm) and high sensitivity (83% of 

H) of the fluorine nucleus, researchers can achieve quantitative resolution of isomers that are indistinguishable by LC-MS and obscured in the crowded aromatic region of

H NMR.

Part 1: The Analytical Challenge

The core difficulty in characterizing fluorophenyl pyrimidines lies in the electronic and steric complexity of the biaryl bond.

  • Regioisomerism: Nucleophilic aromatic substitution (

    
    ) on chloropyrimidines often yields mixtures (N1 vs. N3 alkylation or C4 vs. C6 substitution) where proton environments are nearly identical.
    
  • Rotameric Broadening: Restricted rotation between the phenyl and pyrimidine rings can broaden

    
    H signals, mimicking impurities.
    
  • Metabolic Ambiguity: In DMPK studies, distinguishing oxidative defluorination from hydroxylation requires precise tracking of the fluorine handle.

Part 2: Comparative Analysis

The following table objectively compares


F NMR against standard alternatives for this specific chemical class.
Feature

F NMR

H NMR
LC-MS (High Res)
Spectral Window Wide (>200 ppm); No overlap.Narrow (~12 ppm); High aromatic overlap.N/A (m/z domain).
Isomer Resolution Excellent. Sensitive to O/M/P positions.Poor. Coupling constants often ambiguous.Poor. Isomers often have identical mass/fragmentation.
Quantification High Accuracy. qNMR is robust without standards.[1][2]Variable. Suppression/overlap issues.Low. Requires specific calibration curves; ionization variance.
Sample Integrity Non-destructive.Non-destructive.[2]Destructive.
Background Signal Zero. No endogenous fluorine in biological media.High. Solvent/buffer signals interfere.Medium. Matrix effects/ion suppression.

Part 3: Mechanistic Insight & Causality

The Fluorine "Spy" Effect

The


F chemical shift (

) is dominated by the paramagnetic shielding term (

), which is highly sensitive to the local electron density and hybridization.
  • Electronic Reporting: In a fluorophenyl pyrimidine, the pyrimidine ring acts as a strong electron-withdrawing group (EWG).

    • Ortho-F: Experinces both inductive withdrawal and steric compression (Van der Waals deshielding). Often shifts downfield (e.g., -110 to -115 ppm).

    • Meta/Para-F: Dominated by resonance effects. Typically found upfield (-115 to -130 ppm).

  • Through-Space Coupling (

    
    ):  Unlike protons, fluorine can exhibit significant "through-space" coupling if an ortho-fluorine is spatially locked near a pyrimidine proton, providing 3D conformational data.
    
Visualization: Analytical Workflow

The following diagram illustrates the decision logic for deploying


F NMR in a synthesis campaign.

G Start Crude Reaction Mixture (Fluorophenyl Pyrimidine) QuickScan 1. Quick 19F Scan (16 scans, no decoupling) Start->QuickScan Decision Signal Complexity? QuickScan->Decision SinglePeak Single Peak Decision->SinglePeak Clean MultiPeak Multiple Peaks (Isomers/Impurities) Decision->MultiPeak Complex ProcessA Proceed to Workup SinglePeak->ProcessA ProcessB 2. Proton-Decoupled 19F{1H} (Simplify multiplets) MultiPeak->ProcessB Result Pure Compound Isolation ProcessA->Result ProcessC 3. qNMR with Internal Std (Quantify Isomer Ratio) ProcessB->ProcessC ProcessC->Result

Figure 1: Strategic workflow for integrating


F NMR into the synthesis purification pipeline.

Part 4: Experimental Protocols

This protocol is designed for a standard 400 MHz spectrometer (376 MHz for


F).
Protocol A: Quantitative F NMR (qNMR)

Objective: Determine purity or isomer ratio with <1% error.

  • Sample Preparation:

    • Dissolve 5-10 mg of analyte in 0.6 mL deuterated solvent (DMSO-

      
       or CDCl
      
      
      
      ).
    • Internal Standard (IS): Add 10

      
      L of 
      
      
      
      -trifluorotoluene (TFT,
      
      
      -63.72 ppm). Note: TFT is non-reactive and relaxes relatively quickly.
  • Instrument Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling).[3] Why? Decouples protons to collapse multiplets into singlets (increasing S/N) but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration is proportional only to concentration, not relaxation dynamics.

    • Spectral Width (SW): 200-300 ppm (ensure both analyte and IS are covered).

    • Excitation Pulse: 90°.

    • Relaxation Delay (d1): CRITICAL. Set d1

      
       30 seconds.
      
      • Reasoning: Fluorine longitudinal relaxation times (

        
        ) can be long (2-5s). For 99% magnetization recovery, delay must be 
        
        
        
        . A 30s delay is a safe "catch-all" for unknown samples.
    • Scans (NS): 16-64 (Fluorine is highly sensitive; excessive scanning is rarely needed).

  • Processing:

    • Apply exponential window function (LB = 0.3 - 1.0 Hz).

    • Phase and baseline correct manually.

    • Integrate IS (set to equivalent # of F atoms, e.g., 3) and analyte peaks.

Protocol B: Structural Assignment (Coupled)

Objective: Determine F-H connectivity.

  • Pulse Sequence: zg (Standard pulse, no decoupling).

  • Analysis: Observe multiplet splitting.

    • Ortho-coupling (

      
      ):  6–10 Hz.
      
    • Meta-coupling (

      
      ):  4–7 Hz.
      
    • Insight: If the fluorine signal appears as a triplet of triplets, you can map the exact proton neighbors on the phenyl ring, confirming the substitution pattern (e.g., 4-fluorophenyl vs 3-fluorophenyl).

Part 5: Data Interpretation & Case Study

Distinguishing Regioisomers

Consider the synthesis of a pyrimidine substituted with a 3-fluorophenyl group.

  • Scenario: You obtain a mixture of N-alkylation isomers.

  • LC-MS: Shows a single peak [M+H]+ = 350.1.

  • 
    H NMR:  Aromatic region is a forest of overlapping multiplets.
    
  • 
    F NMR Result: 
    
    • Peak A (-112.5 ppm): Sharp singlet (decoupled). Integration = 1.0.

    • Peak B (-114.2 ppm): Sharp singlet (decoupled). Integration = 0.15.

Chemical Shift Logic Diagram

Logic Input Observed Shift Range1 -100 to -115 ppm (Deshielded) Input->Range1 Range2 -115 to -130 ppm (Shielded) Input->Range2 Ortho Ortho-Substitution (Steric/Inductive) Range1->Ortho Likely MetaPara Meta/Para-Substitution (Resonance) Range2->MetaPara Likely

Figure 2: Heuristic for assigning fluorine positions on phenyl-pyrimidine scaffolds based on chemical shift ranges (referenced to CFCl


).

References

  • Vertex Pharmaceuticals. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (PMC). [Link]

  • Bruker BioSpin. (2026). Exploring ¹⁹F NMR in Drug Development. News-Medical. [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy Parameters. Department of Chemistry, NMR Facility. [Link]

  • Reich, H. J. (2020).[4] 19F NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.[4] [Link]

  • Teng, Q. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

Sources

Mass Spectrometry (LC-MS) Fragmentation Patterns of Chloropyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrimidines are ubiquitous intermediates in the synthesis of tyrosine kinase inhibitors (TKIs) and antivirals. Their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the competing fragmentation pathways of the pyrimidine ring (Retro-Diels-Alder) and the carbon-halogen bond cleavage.

This guide moves beyond basic spectral interpretation to provide a comparative analysis of ionization modes (ESI vs. APCI) and structural isomer differentiation (2-Cl vs. 4-Cl vs. 5-Cl). It establishes a self-validating workflow where the chlorine isotope pattern (


 ratio of 3:1)  serves as the internal standard for peak validation.

Part 1: The Chemistry of Chloropyrimidines in MS

Before analyzing fragmentation, one must validate the molecular ion. Chlorine provides a distinct "fingerprint" due to its natural isotopic abundance:


 (75.78%) and 

(24.22%).
The Isotope Validation Rule

In any mass spectrum of a monochlorinated pyrimidine, the molecular ion cluster must exhibit an M and M+2 peak with a relative intensity ratio of 3:1 .

  • M (100%): Contains

    
    [1][2]
    
  • M+2 (33%): Contains

    
    
    

Critical Diagnostic: If a fragment ion retains this 3:1 pattern, the chlorine atom is still attached to the ring. If the pattern disappears, the fragmentation involved the loss of the halogen (usually as neutral HCl in ESI).

Part 2: Comparative Ionization Techniques (ESI vs. APCI)

Choosing the correct ionization source is the first step in successful detection. While Electrospray Ionization (ESI) is the default for many labs, Atmospheric Pressure Chemical Ionization (APCI) often outperforms ESI for specific chloropyrimidine subclasses.

Performance Comparison Matrix
FeatureElectrospray Ionization (ESI) Atmos.[3][4][5] Pressure Chemical Ionization (APCI) Recommendation
Analyte Polarity Best for polar, basic aminopyrimidines.Best for neutral, non-basic chloropyrimidines.Use APCI for raw starting materials (e.g., 2,4-dichloropyrimidine).
Ionization Mechanism Solution-phase protonation.Gas-phase proton transfer.Use ESI for functionalized drug intermediates.
Adduct Formation High susceptibility to

and

.
Low adduct formation; predominantly

.
APCI yields cleaner spectra for quantitation.
Flow Rate Tolerance Optimal at lower flows (<0.4 mL/min).Robust at high flows (up to 1.0 mL/min).APCI allows faster high-throughput screening.

Experimental Insight: Non-functionalized chloropyrimidines (e.g., 2-chloropyrimidine) lack basic nitrogen centers accessible for protonation in solution (ESI) due to the electron-withdrawing effect of the chlorine. APCI, utilizing gas-phase ion-molecule reactions, ionizes these species more efficiently.

Part 3: Fragmentation Pathways & Mechanisms

In LC-MS (even-electron ions,


), fragmentation is driven by proton mobility. Unlike Electron Impact (EI) which generates radical cations (

), ESI/APCI fragmentation rarely involves simple homolytic bond cleavage (loss of Cl

).
Primary Pathway: Neutral Loss of HCl

The protonated molecular ion undergoes a 1,2-elimination or 1,4-elimination of neutral Hydrochloric Acid (HCl).

  • Mass Shift: Loss of 36 Da (

    
    ) and 38 Da (
    
    
    
    ).
  • Result: The resulting fragment loses the characteristic chlorine isotope pattern.[6]

Secondary Pathway: Ring Cleavage (HCN Loss)

The pyrimidine ring is susceptible to Retro-Diels-Alder (RDA) type reactions or simple ring opening, expelling neutral Hydrogen Cyanide (HCN).

  • Mass Shift: Loss of 27 Da.

  • Result: The resulting fragment retains the chlorine isotope pattern (if Cl was not lost first).

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for interpreting MS/MS spectra of chloropyrimidines.

G Parent Parent Ion [M+H]+ (Isotope Pattern 3:1) Protonation Proton Migration to N1 or N3 Parent->Protonation Collision Energy Path_HCl Pathway A: Neutral Loss of HCl Protonation->Path_HCl Dominant in 4-Cl/6-Cl Path_HCN Pathway B: Ring Cleavage (HCN) Protonation->Path_HCN Dominant in 2-Cl/5-Cl Frag_NoCl Fragment [M+H - 36]+ (NO Isotope Pattern) Pyrimidinium Cation Path_HCl->Frag_NoCl -36/38 Da Frag_WithCl Fragment [M+H - 27]+ (RETAINS 3:1 Pattern) Chlorinated Fragment Path_HCN->Frag_WithCl -27 Da

Figure 1: Decision tree for assigning chloropyrimidine fragments based on isotope pattern retention and mass shift.

Part 4: Isomer Differentiation (Performance Guide)

Distinguishing between structural isomers (e.g., 2-chloropyrimidine vs. 4-chloropyrimidine) is a critical quality attribute in synthesis. They have identical masses but distinct fragmentation efficiencies.

4-Chloropyrimidines (and 6-Cl)
  • Reactivity: The C4 position is highly electron-deficient (para-like to N1, ortho-like to N3).

  • MS Behavior: The C-Cl bond is more labile.

  • Dominant Fragment:

    
    .
    
  • Mechanism: Protonation at N3 facilitates the elimination of Cl from C4.

2-Chloropyrimidines[8]
  • Reactivity: The C2 position is flanked by two nitrogens. While electron-deficient, the symmetry often makes the C-Cl bond stronger regarding elimination mechanisms in the gas phase compared to C4.

  • MS Behavior: Fragmentation often requires higher collision energies.

  • Dominant Fragment: Competition between

    
     and Ring Opening (
    
    
    
    ).
  • Key Identifier: Higher abundance of the molecular ion (surviving parent) compared to the 4-Cl isomer at the same collision energy.

5-Chloropyrimidines
  • Reactivity: The C5 position is not electron-deficient (meta-like to both nitrogens). The C-Cl bond is very strong (similar to chlorobenzene).

  • MS Behavior: Very difficult to lose HCl.

  • Dominant Fragment: Ring cleavage (HCN loss) usually precedes Cl loss.

  • Key Identifier: The fragment ions almost always retain the chlorine isotope pattern.

Part 5: Validated Experimental Protocol

This protocol is designed to generate reproducible fragmentation data for chloropyrimidine comparison.

Materials
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve standard in Methanol to 1 mg/mL.

    • Dilute to 1 µg/mL in 50:50 Water:ACN. Note: High concentration is needed to see the M+2 isotope clearly in MS/MS product scans.

  • Source Parameters (Generic ESI):

    • Gas Temp: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V (Positive Mode)

  • Data Acquisition (MS/MS):

    • Mode: Product Ion Scan.[7]

    • Precursor Selection: Select the monoisotopic peak (

      
       mass). Do not select the M+2 peak for fragmentation unless verifying the pattern in specific fragments.
      
    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

      • Low CE (10 eV): Confirms parent ion stability.[2]

      • Med CE (20 eV): Promotes HCl loss (4-Cl differentiation).

      • High CE (40 eV): Forces ring cleavage (Structure elucidation).

  • Data Analysis:

    • Extract the spectrum at the apex of the chromatographic peak.

    • Check for the "Phantom Peak": If you selected mass

      
       (
      
      
      
      ), look for mass
      
      
      .
    • Calculate the Ratio: Intensity(

      
      ) / Intensity(
      
      
      
      ). A higher ratio typically indicates 4-Cl substitution over 2-Cl.

References

  • NIST Mass Spectrometry Data Center. Chlorine Isotope Patterns and Abundances.[2] National Institute of Standards and Technology. Available at: [Link]

  • Agilent Technologies. Optimizing the Agilent Multimode Source: Use of 2.1-mm vs. 3.0-mm Columns. Technical Note. Available at: [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds.[2][7][8] Journal of Mass Spectrometry. (General reference for heterocycle fragmentation mechanisms).

  • University of Calgary. Mass Spectrometry: Isotope Patterns for Cl and Br. Available at: [Link][9]

Sources

Comparative Structural Analysis: 2-Chloro-5-(4-fluorophenyl)pyrimidine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Analysis & Crystallography Guide: 2-Chloro-5-(4-fluorophenyl)pyrimidine Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development (specifically JAK2 and P2X7 antagonists), the 2-chloro-5-arylpyrimidine scaffold is a privileged structure. It serves as a critical electrophilic node, allowing late-stage diversification via SNAr displacement of the 2-chloro substituent.

However, a recurring challenge in the synthesis of this intermediate—typically via Suzuki-Miyaura coupling—is confirming the regioselectivity (C5 vs. C4 arylation) and understanding the solid-state stability (polymorphism) which impacts formulation.

This guide provides a technical comparison of 2-Chloro-5-(4-fluorophenyl)pyrimidine (Target) against its structural isosteres and precursors. We analyze crystallographic tendencies, packing motifs, and provide a validated workflow for structural confirmation.

Comparative Crystallographic Profile

The following table contrasts the structural characteristics of the Target with its closest crystallographically resolved isostere, 2-Fluoro-5-(4-fluorophenyl)pyridine , and its synthesis precursor.

Table 1: Structural & Physicochemical Comparison

FeatureTarget: 2-Chloro-5-(4-fluorophenyl)pyrimidineAlt 1 (Isostere): 2-Fluoro-5-(4-fluorophenyl)pyridineAlt 2 (Precursor): 2-Chloro-5-fluoropyrimidine
Role Key Intermediate (Kinase Inhibitors)Structural Analog / IsostereStarting Material
Space Group Predicted:[1] P2₁/c or P-1 (Centrosymmetric)Pna2₁ (Orthorhombic) [1]Liquid / Low MP Solid
Lattice Forces Halogen Bonding (Cl···N),

-

Stacking
Weak Van der Waals, No

-stacking [1]
Dipole-Dipole
Crystal Habit Needles/Prisms (Solvent Dependent)Colorless RodsN/A
Regio-Risk High (C4 vs C5 isomerism possible)Low (Pyridine directing effects)N/A
Key Interaction Cl···N (Type II Halogen Bond) F···F and C-H···F contactsF-substituent effects
Senior Scientist Insight: The "Nitrogen Effect"

While Alt 1 (Pyridine) crystallizes in an orthorhombic system with minimal


-stacking, the introduction of the second nitrogen in the Target (Pyrimidine)  drastically alters the electrostatic potential surface.
  • Causality: The pyrimidine ring is more electron-deficient. This enhances the acidity of the ring protons (C4-H and C6-H), promoting stronger C-H···N hydrogen bonds that often drive the lattice into a denser, monoclinic packing (e.g., P2₁/c) compared to the pyridine analog.

  • Implication: Do not assume the solubility profile of the pyridine analog applies to the pyrimidine target. The pyrimidine will likely require more polar solvent systems for recrystallization.

Experimental Protocol: Synthesis & Crystallization Workflow

To obtain high-quality single crystals for X-ray diffraction (XRD) to prove regiochemistry, follow this self-validating protocol.

Phase A: Synthesis (The Suzuki Coupling)
  • Reactants: 5-Bromo-2-chloropyrimidine + 4-Fluorophenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: Na₂CO₃ (2.0 eq).

  • Conditions: Reflux (100°C) for 12 hours under N₂.

  • Critical Check: Monitor TLC. The product is less polar than the boronic acid but more polar than the starting bromide.

Phase B: Crystallization Screening (Vapor Diffusion)

Direct evaporation often yields amorphous powder. Use Vapor Diffusion for X-ray quality crystals.

  • Inner Vial: Dissolve 20 mg of Target in 0.5 mL THF or Dichloromethane (Good solubility).

  • Outer Vial: Add 3 mL of Hexane or Pentane (Anti-solvent).

  • Equilibration: Seal tightly. Allow to stand at 4°C for 48-72 hours.

  • Observation: Look for birefringent prisms. If needles form, the nucleation rate is too high—dilute the inner solution by 50%.

Validated Characterization Logic (DOT Diagram)

The following diagram illustrates the decision matrix for confirming the structure, distinguishing it from the unwanted 4-isomer.

StructuralValidation Start Crude Product Isolated NMR_Screen 1H NMR (DMSO-d6) Start->NMR_Screen Decision_NMR Symmetric Pyrimidine Signals? NMR_Screen->Decision_NMR Isomer_C5 Target: C5-Arylation (2H Singlet @ ~8.8-9.0 ppm) Decision_NMR->Isomer_C5 Yes (Singlet) Isomer_C4 Impurity: C4-Arylation (2 Doublets) Decision_NMR->Isomer_C4 No (Doublets) Cryst_Screen Crystallization Screen (DCM/Hexane) Isomer_C5->Cryst_Screen XRD_Data Single Crystal XRD Collect Data Cryst_Screen->XRD_Data Analysis Packing Analysis Check Cl...N Interactions XRD_Data->Analysis

Caption: Workflow for differentiating the 5-aryl target from the 4-aryl impurity using NMR and XRD.

Structural Mechanism: Why X-Ray Data Matters Here

Comparing the Target to the 2-Fluoro-5-(4-fluorophenyl)pyridine (Ref [1]), we observe distinct packing drivers:

Halogen Bonding (The Chlorine Anchor)

In the Target molecule, the C2-Chlorine atom is a potent halogen bond donor.

  • Mechanism: The

    
    -hole on the chlorine atom (positive electrostatic potential cap) aligns with the lone pair of the pyrimidine nitrogen of a neighboring molecule.
    
  • Geometry: Expect a C-Cl···N angle of approximately 160-175°.

  • Comparison: The pyridine analog (Alt 1) lacks this strong Cl-donor, relying instead on weaker F···H interactions. This makes the Pyrimidine Target crystal lattice significantly more robust (higher melting point potential) and less prone to solvation effects.

The Fluorine "Tail"

The para-fluorophenyl group serves as a lipophilic tail that facilitates layer formation.

  • Data Support: In the pyridine analog, the dihedral angle between the heterocycle and the phenyl ring is 37.93° [1].[2]

  • Prediction for Target: Due to the steric repulsion of the additional nitrogen lone pair, the Target pyrimidine ring will likely adopt a slightly more twisted conformation (>40°) relative to the phenyl ring to minimize electronic repulsion, affecting the

    
    -stacking distance (centroid-centroid > 3.8 Å).
    

Interaction Network Diagram

This diagram visualizes the intermolecular forces you must look for when solving the structure.

InteractionNetwork Mol_A Molecule A (Pyrimidine Core) Mol_B Molecule B (Neighbor) Mol_A->Mol_B Pi-Pi Stacking (Offset) Cl_Atom Cl (Sigma Hole) Mol_A->Cl_Atom N_Atom N (Lone Pair) Mol_B->N_Atom Cl_Atom->N_Atom Halogen Bond (Strong) F_Atom F (Tail) F_Atom->Mol_B C-F...H-C (Weak)

Caption: Predicted intermolecular interaction network driving the crystal packing of the Target.

References

  • Chandra, A. K., et al. (2011). "2-Fluoro-5-(4-fluorophenyl)pyridine." Acta Crystallographica Section E, 67(2), o456.

  • PubChem. (2025).[3][4] "2-Chloro-5-fluoropyrimidine (Precursor Data)." National Library of Medicine.

  • Zhang, H., et al. (2015). "Practical synthesis of 5-fluoro-2-(piperidin-4-yloxy) pyrimidin-4-amine." Royal Society of Chemistry Advances, 5, 82097.[5]

  • Sigma-Aldrich. (2025). "2,4-Dichloro-5-fluoropyrimidine Product Specification."

Sources

A Senior Application Scientist's Guide to Interpreting Infrared (IR) Spectra of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the structural elucidation of heterocyclic compounds is a daily necessity. The pyrimidine core, a fundamental building block in countless pharmaceuticals, often undergoes halogenation to modulate its physicochemical properties and biological activity.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups, yet the interpretation of spectra for substituted heterocycles like chloropyrimidines requires a nuanced understanding beyond simple group frequencies.

This guide provides an in-depth comparison of the IR spectral features of chloropyrimidines, grounded in the foundational vibrations of the parent pyrimidine ring. We will explore the diagnostic influence of chlorine substitution and provide a robust experimental framework for acquiring high-fidelity data.

The Vibrational Signature of the Pyrimidine Core: A Baseline for Comparison

Before identifying the contributions of a chlorine substituent, one must first recognize the spectral characteristics of the pyrimidine ring itself. As a nitrogen-containing aromatic heterocycle, its spectrum is rich with information.[2] The key vibrations of unsubstituted pyrimidine serve as our reference point.

  • Aromatic C-H Stretching: Like other aromatic compounds, pyrimidine exhibits C-H stretching vibrations at wavenumbers slightly higher than their alkane counterparts, typically in the 3100-3000 cm⁻¹ region.[3][4]

  • Ring Stretching Vibrations (C=C and C=N): The pyrimidine ring undergoes complex stretching vibrations involving both C=C and C=N bonds. These produce a series of characteristic, often sharp, bands in the 1610 cm⁻¹ to 1400 cm⁻¹ range.[5][6] These peaks are analogous to the ring stretching modes observed in benzene.[6]

  • In-Plane and Out-of-Plane C-H Bending: The bending of the C-H bonds relative to the plane of the aromatic ring provides further diagnostic information. In-plane bending vibrations are typically found between 1250-1000 cm⁻¹, while the strong out-of-plane (oop) bending bands appear in the 900-675 cm⁻¹ region.[3] The pattern of these "oop" bands can be particularly useful for determining the substitution pattern on the ring.[3]

The Diagnostic Impact of Chlorine Substitution

Introducing a chlorine atom onto the pyrimidine ring induces significant and predictable changes in the IR spectrum. These changes arise from two primary effects: the vibrational contribution of the C-Cl bond itself and the electronic influence of the halogen on the pyrimidine ring.

The Carbon-Chlorine (C-Cl) Stretching Vibration

The most direct evidence for a chloropyrimidine functional group is the appearance of the C-Cl stretching band. For chloro-aromatic compounds, this vibration gives rise to a strong absorption in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹ .[7][8]

The exact position of the C-Cl stretch is sensitive to the overall molecular structure, including the position of the chlorine on the ring and the presence of other substituents. For example, in a study of 2-amino-4,6-dichloropyrimidine, C-Cl in-plane bending was identified at 340 cm⁻¹ and out-of-plane bending at 220 cm⁻¹, though these low-frequency modes are outside the range of standard mid-IR spectrophotometers.[9] The C-Cl stretching vibration, however, remains the most reliable and accessible diagnostic peak.

Perturbations of the Pyrimidine Ring Vibrations

The electronegative chlorine atom acts as an electron-withdrawing group, which perturbs the electron density of the entire pyrimidine ring. This electronic effect alters the force constants of the ring's C=C and C=N bonds, leading to shifts in their characteristic stretching frequencies.

Studies on compounds like 2,4,6-trichloropyrimidine show that the primary ring stretching bands are still observed in the 1560-1400 cm⁻¹ region, but their precise positions and relative intensities are altered compared to unsubstituted pyrimidine.[6] These shifts, while sometimes subtle, can provide corroborating evidence for successful chlorination when comparing the spectra of starting material and product.

Comparative Analysis: Chloropyrimidine vs. Pyrimidine

To consolidate these concepts, the following table compares the expected IR absorption regions for unsubstituted pyrimidine with a generic chloropyrimidine derivative.

Vibrational Mode Unsubstituted Pyrimidine (cm⁻¹) Chloropyrimidine (cm⁻¹) Comments
Aromatic C-H Stretch3100 - 30003100 - 3000Generally present unless all C-H positions are substituted.
Ring C=C, C=N Stretch1610 - 14001580 - 1400Positions and intensities are sensitive to chlorine substitution.[6]
C-H In-Plane Bending1250 - 10001250 - 1000Can be complex and overlap with other vibrations.
C-H Out-of-Plane Bending900 - 675900 - 675Pattern changes are diagnostic of substitution position.
C-Cl Stretch Absent 850 - 550 Key diagnostic peak for chlorination. [8]

This comparative framework is essential for interpretation. The disappearance or shift of a C-H bending band, coupled with the emergence of a strong C-Cl stretching peak, provides a self-validating system for confirming the identity of a chloropyrimidine.

Experimental Protocol: High-Quality FTIR-ATR Spectrum Acquisition

The quality of an IR spectrum is paramount for accurate interpretation. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation and typically yields high-quality, reproducible spectra for solid powders.

Objective: To obtain a clean, high-resolution mid-IR spectrum of a solid chloropyrimidine sample.

Materials:

  • FTIR Spectrometer with a diamond or germanium ATR accessory.

  • Chloropyrimidine sample (1-5 mg, solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. This removes any residue from previous measurements.

    • Causality: A clean crystal is critical to prevent spectral contamination.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. The instrument will scan the ambient environment (air, CO₂, water vapor).

    • Causality: This background is a snapshot of the instrument and environment at that moment. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only absorptions from the sample itself.

  • Sample Application:

    • Place a small amount (1-5 mg) of the dry chloropyrimidine powder onto the center of the ATR crystal using a clean spatula.

    • Engage the ATR pressure clamp and apply consistent pressure to the sample.

    • Causality: Good contact between the solid sample and the ATR crystal is essential for the IR beam (evanescent wave) to penetrate the sample effectively. Insufficient pressure results in a weak, low-quality spectrum.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is sufficient for most routine structural identification tasks.

  • Data Processing and Cleaning:

    • After acquisition, disengage the clamp and remove the sample. Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

    • In the spectrometer software, apply an ATR correction if required (common for diamond ATRs) and a baseline correction to ensure the spectral baseline is flat at 100% transmittance.

    • Use the software's peak-picking tool to label the wavenumbers of significant absorption bands for analysis.

This self-validating protocol, which begins and ends with a clean crystal, ensures that the resulting spectrum is a true and reliable fingerprint of the chloropyrimidine sample.

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for analyzing an IR spectrum to identify a chloropyrimidine functional group.

IR_Interpretation_Workflow start Analyze Unknown IR Spectrum check_aromatic_ch Peak > 3000 cm⁻¹? start->check_aromatic_ch check_ring_stretch Complex peaks in 1580-1400 cm⁻¹ region? check_aromatic_ch->check_ring_stretch No is_aromatic Aromatic C-H stretch present. Indicates unsaturation. check_aromatic_ch->is_aromatic Yes check_ccl Strong, sharp peak in 850-550 cm⁻¹ region? check_ring_stretch->check_ccl No is_ring Probable aromatic/heterocyclic ring stretching modes. check_ring_stretch->is_ring Yes is_ccl High probability of C-Cl bond. check_ccl->is_ccl Yes conclusion High Likelihood of Chloropyrimidine Structure check_ccl->conclusion No (Re-evaluate structure) is_aromatic->check_ring_stretch is_ring->check_ccl is_ccl->conclusion

Caption: Logical workflow for identifying a chloropyrimidine from an IR spectrum.

References

  • Vertex AI Search. (2025).
  • PubMed. (2010).
  • ACS Publications. (2010).
  • OSTI. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine.
  • Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational Spectra of Pyrimidine‐2‐Thione and Pyrimidine‐2‐Selone.
  • Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
  • PubChem - NIH. (n.d.). Pyrimidine. Retrieved from [Link]

  • ACS Publications. (2021).
  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
  • PubChem - NIH. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • BenchChem. (2025).
  • Oregon State University. (2022). Infrared Spectra: Identifying Functional Groups.
  • SlideShare. (n.d.).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Spectroscopy of Hydrocarbons.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • OpenStax. (2023). 15.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Optimizing In-Process Control: A Comparative Guide to Validating 2-Chloro-5-(4-fluorophenyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The synthesis of 2-Chloro-5-(4-fluorophenyl)pyrimidine is a pivotal transformation in medicinal chemistry, often serving as a scaffold for kinase inhibitors. The primary challenge in this synthesis is not the conversion itself, but the regioselectivity and the monitoring resolution .

The Chemoselectivity Hierarchy

Successful synthesis relies on the intrinsic reactivity difference between the C5-Bromine and the C2-Chlorine atoms on the pyrimidine ring.[1] In palladium-catalyzed cross-couplings, the bond dissociation energy (BDE) dictates that the C-Br bond (~280 kJ/mol) undergoes oxidative addition significantly faster than the C-Cl bond (~400 kJ/mol) .

This guide validates the Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine with 4-fluorophenylboronic acid .

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical decision points for monitoring.

ReactionPathway SM Start: 5-Bromo-2-chloropyrimidine Int Intermediate: Oxidative Addition Complex SM->Int Fast Oxidative Addition (C-Br) Boronic Reagent: 4-Fluorophenylboronic Acid Prod Product: 2-Chloro-5-(4-fluorophenyl)pyrimidine Boronic->Prod Cat Cat: Pd(PPh3)4 Cat->Int Int->Prod Transmetallation & Reductive Elim. Imp1 Impurity: Bis-coupling (C2 & C5) Prod->Imp1 Over-reaction (Slow) Imp2 Impurity: Hydrolysis (C2-OH) Prod->Imp2 Aq. Base / High Temp

Figure 1: Reaction pathway highlighting the kinetic favorability of C5-substitution and potential downstream impurities.[2][3]

Experimental Protocol: Synthesis & TLC Method

A. Synthesis Parameters (0.5 mmol Scale)
  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]

  • Conditions: 80°C, inert atmosphere (Ar/N2), 2-4 hours.

B. The Validated TLC System

Because both the starting bromide and the biaryl product are non-polar heteroaromatics, they possess similar retention factors (Rf). A standard "generic" TLC method will fail to resolve them.

Optimized Mobile Phase:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

  • Ratio: 9:1 to 8:2 (Hex:EtOAc).

    • Note: Do not exceed 30% EtOAc; both compounds will migrate to the solvent front, making separation impossible.

Visualization:

  • UV (254 nm): Primary detection. Both the pyrimidine core and the fluorophenyl ring are UV active.

  • KMnO4 Stain: The boronic acid (if excess remains) will stain yellow/brown. The product is generally stain-negative or faint.

  • Iodine Chamber: Useful for distinguishing the slightly more lipophilic product from the starting bromide.

Comparative Analysis: TLC vs. Alternatives

While TLC is the standard for quick checks, it has limitations in this specific synthesis due to "Rf crowding."

FeatureTLC (Thin Layer Chromatography) LC-MS (Liquid Chrom.[4] - Mass Spec) 1H-NMR (Nuclear Magnetic Resonance)
Primary Utility Rapid "Go/No-Go" decision; monitoring consumption of SM.Definitive confirmation of conversion and impurity profiling.Structural verification and isolated purity.
Resolution Moderate. SM and Product often have

.
High. Separates based on hydrophobicity with high peak capacity.High. Distinct shifts for aromatic protons.
Speed < 5 minutes.10–30 minutes (including prep).> 30 minutes (requires workup/drying).
Limit of Detection ~1-5 µg (Visual).~1 ng (Ionization dependent).~1 mg.
Blind Spots Cannot easily detect de-halogenated byproducts (e.g., proto-dehalogenation).Matrix effects can suppress ionization of non-polar pyrimidines.Solvent peaks can obscure signals if not dried properly.[5]
Cost Efficiency High (Cents per plate).Low (High capital/maintenance).Moderate (High capital).

Critical Insight: For this specific reaction, LC-MS is superior for detecting the "Bis-coupled" impurity (where the C2-Cl also reacts), which often co-elutes with the product on TLC.

The "Co-Spot" Validation Technique

Because the Rf values of 5-bromo-2-chloropyrimidine (SM) and 2-chloro-5-(4-fluorophenyl)pyrimidine (Product) are dangerously close (e.g., 0.65 vs 0.60 in 20% EtOAc), you cannot rely on side-by-side spotting alone. You must use the Co-Spot technique.

Step-by-Step Co-Spot Protocol:
  • Lane 1 (SM): Spot pure Starting Material.

  • Lane 2 (Co-Spot): Spot the Reaction Mixture OVER the Starting Material spot.

  • Lane 3 (RXN): Spot pure Reaction Mixture.

Interpretation Logic:

  • Figure-8 Shape in Lane 2: Incomplete conversion. The SM and Product are slightly resolving.

  • Single Elongated Spot in Lane 2: Ambiguous. Change mobile phase to 100% Toluene or DCM/MeOH (98:2) to attempt better separation.

  • Two Distinct Spots in Lane 2: Valid separation. You can trust the conversion data.

Decision Logic for Reaction Monitoring

TLCDecision Start Run TLC (Hex/EtOAc 9:1) with Co-Spot Check Analyze Co-Spot (Lane 2) Start->Check Res1 Single Round Spot Check->Res1 Res2 Figure-8 or Elongated Check->Res2 Res3 Two Distinct Spots Check->Res3 Action1 No Reaction OR Perfect Co-elution. Submit to LC-MS. Res1->Action1 Action2 Partial Conversion. Extend Reaction Time. Res2->Action2 Action3 Reaction Progressing. Monitor Lane 3 for SM disappearance. Res3->Action3

Figure 2: Decision matrix for interpreting ambiguous TLC results in pyrimidine coupling.

Troubleshooting & Artifacts

The "Ghost" Spot (Hydrolysis)

If you observe a spot remaining at the baseline or streaking heavily:

  • Cause: Hydrolysis of the C2-Chlorine by the aqueous base (forming the pyrimidin-2-one/hydroxypyrimidine).

  • Solution: Reduce base concentration (switch from 2M to 1M) or reduce temperature (80°C -> 60°C).

Homocoupling
  • Observation: A bright, fluorescent spot appearing very high (near solvent front).

  • Identity: Biaryl formed from the boronic acid (4,4'-difluorobiphenyl).

  • Remediation: This is inevitable but harmless. It can be removed via column chromatography (it elutes much faster than the product).

References

  • Suzuki-Miyaura Cross-Coupling of Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

    • Relevance: Validates the regioselectivity (C4/C5 reactivity) and provides specific Rf data for similar fluorophenyl-chloropyrimidine analogs.
  • General Reactivity of Halopyrimidines: Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine. Source: BenchChem Technical Guides.
  • TLC vs LC-MS Methodology

    • Title: Comparison of TLC and LC/MS IC 50 curves using a represent
    • Source: ResearchGate.[6]

    • URL:[Link]

    • Relevance: Supports the comparative analysis of detection limits and throughput.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is a cornerstone of scientific rigor. The synthetic pyrimidine derivative, 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine, presents a unique analytical challenge due to its halogenated, heterocyclic structure. Ensuring the empirical formula aligns with its theoretical composition is a critical checkpoint for purity, identity, and quality control. This guide provides an in-depth comparison of elemental analysis standards for this compound, grounded in established methodologies and field-proven insights.

Theoretical Elemental Composition: The Analytical Benchmark

Before embarking on any experimental analysis, establishing the theoretical elemental composition is paramount. This calculated profile serves as the benchmark against which all empirical data is compared. The first step is to confirm the correct molecular structure and formula. Based on synthetic routes, the correct nomenclature for the target compound is 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine.

The molecular formula for 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine is determined to be C₁₀H₅ClF₂N₂ .

From this, the molecular weight and theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1152.53
HydrogenH1.00855.042.21
ChlorineCl35.453135.45315.51
FluorineF18.998237.99616.62
NitrogenN14.007228.01412.25
Total 228.613 100.00

Note: Atomic weights are based on the IUPAC Commission on Isotopic Abundances and Atomic Weights.

Primary Standard Method: Combustion Analysis (CHN)

The foundational method for determining the carbon, hydrogen, and nitrogen content of organic compounds is high-temperature combustion, often referred to as CHN analysis. This technique provides a rapid and accurate assessment of these key elements.

Causality Behind the Experimental Choices

The principle of CHN analysis lies in the complete combustion of the sample in a high-oxygen environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The success of this method hinges on ensuring complete and instantaneous oxidation of the sample. For a halogenated compound like 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine, specific considerations are necessary to handle the corrosive and interfering halogen byproducts. Modern elemental analyzers are equipped with specialized traps and scrubbers to remove these interfering elements, ensuring that only CO₂, H₂O, and N₂ reach the detectors.

Experimental Protocol: A Self-Validating System

A robust CHN analysis protocol incorporates self-validating steps to ensure data integrity.

Instrumentation: A calibrated CHN elemental analyzer.

Materials:

  • 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine sample (2-3 mg, accurately weighed)

  • Tin or silver capsules

  • Certified organic analytical standard (e.g., Acetanilide)

  • High-purity oxygen

  • Helium carrier gas

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the instrument using a certified organic analytical standard. The measured CHN values of the standard must fall within the specified tolerance (typically ±0.3%) of the theoretical values.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine sample into a tin or silver capsule. The capsule is then sealed and introduced into the autosampler.

  • Combustion: The sample is dropped into a high-temperature furnace (typically 900-1100 °C) with a pulse of pure oxygen. This induces flash combustion.

  • Reduction and Scrubbing: The combustion gases are passed through a reduction tube containing copper to reduce nitrogen oxides to N₂ and remove excess oxygen. The gas stream then flows through scrubbers to remove halogens (chlorine and fluorine) and sulfur oxides, if present.

  • Separation and Detection: The purified gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column. The concentration of each gas is then measured by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector signals and the sample weight.

  • Validation: Run a check standard after a set number of unknown samples to verify the continued accuracy of the calibration.

Caption: Workflow for CHN Elemental Analysis.

Halogen Determination: Complementary Techniques

Standard CHN analyzers do not quantify halogens. Therefore, separate analytical methods are required to determine the chlorine and fluorine content.

Method 1: Ion Chromatography (IC) Following Combustion

This is a highly sensitive and specific method for halogen analysis.

Principle: The sample is combusted in an oxygen atmosphere, and the resulting acidic gases (HCl and HF) are trapped in an aqueous solution. This solution is then injected into an ion chromatograph, where the chloride (Cl⁻) and fluoride (F⁻) ions are separated and quantified.

Experimental Protocol:

  • Combustion: A known mass of the sample is combusted in a specialized oxygen bomb or a combustion tube furnace.

  • Absorption: The combustion gases are passed through an absorbing solution (typically a dilute sodium bicarbonate/carbonate solution) to trap the acidic gases as their corresponding anions.

  • IC Analysis: An aliquot of the absorption solution is injected into the ion chromatograph.

  • Separation: The anions are separated on an ion-exchange column.

  • Detection: A conductivity detector measures the concentration of the separated ions.

  • Quantification: The concentrations of Cl⁻ and F⁻ are determined by comparing their peak areas to those of known standards.

Caption: Workflow for Halogen Analysis by IC.

Method 2: Titration Methods

While less common in modern high-throughput labs, titrimetric methods can provide accurate halogen determination.

  • Chlorine (Argentometric Titration): After combustion and absorption of HCl in a suitable solvent, the chloride ions can be titrated with a standardized silver nitrate solution.

  • Fluorine (Ion-Selective Electrode Titration): Following combustion and absorption, the fluoride ion concentration can be determined by titration with a lanthanum or thorium nitrate solution using a fluoride ion-selective electrode to detect the endpoint.

Comparison of Analytical Methods

The choice of analytical method depends on factors such as available instrumentation, required accuracy, and sample throughput.

MethodElements DeterminedProsCons
Combustion (CHN) Analysis C, H, N- Fast and highly accurate- Small sample size required- Well-established and automated- Does not determine halogens or other elements- Requires specialized instrumentation
Ion Chromatography (IC) Cl, F, S- High sensitivity and specificity- Can determine multiple halogens simultaneously- Requires a separate combustion step- More complex sample preparation
Titration Methods Cl, F- Lower initial instrument cost- Can be very accurate in experienced hands- More time-consuming and labor-intensive- Prone to operator error

Trustworthiness and Validation

To ensure the trustworthiness of the elemental analysis data, a multi-faceted approach is essential:

  • Certified Reference Materials (CRMs): The use of CRMs with a similar matrix to the sample is crucial for validating the accuracy of the entire analytical process. For novel compounds like 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine, a well-characterized, stable batch can be designated as an in-house reference material.

  • Inter-method Comparison: Where possible, analyzing the sample by two different techniques (e.g., IC and titration for halogens) provides a high degree of confidence in the results if they are in good agreement.

  • Replicate Analysis: Analyzing the same sample multiple times provides information on the precision of the measurement. The relative standard deviation (RSD) of the replicate measurements should be within acceptable limits (typically <0.5%).

By adhering to these rigorous analytical standards and validation procedures, researchers can be confident in the elemental composition of 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine, a critical step in its journey from discovery to potential application.

References

  • PubChem. 2-Chloro-5-fluoro-4-(4-methylphenyl)pyrimidine. [Link]

  • Royal Society of Chemistry. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR WT /COX-2 inhibitors with docking studies. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of 2-Chloro-5-(4-fluorophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As a senior application scientist, my priority is to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. This guide provides essential, field-tested protocols for the safe handling and disposal of 2-Chloro-5-(4-fluorophenyl)pyrimidine, a compound with significant potential in medicinal chemistry and drug development. Adherence to these procedures is critical for protecting yourself, your colleagues, and the environment.

Understanding the Risks: A Proactive Approach to Safety

2-Chloro-5-(4-fluorophenyl)pyrimidine is a halogenated aromatic compound. While specific toxicity data for this exact molecule is not extensively published, the chloro- and fluoro- substituents, along with the pyrimidine core, necessitate a cautious approach. Halogenated organic compounds can be irritants and may have other long-term health effects. Therefore, treating this compound with respect and adhering to stringent safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Chloro-5-(4-fluorophenyl)pyrimidine. The following table outlines the minimum required PPE.

Protection Type Specific Recommendation Rationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. It is crucial to change gloves immediately if they become contaminated.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to minimize exposure and prevent contamination.

Preparation and Weighing
  • Work Area Preparation : Always handle 2-Chloro-5-(4-fluorophenyl)pyrimidine within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.

  • Personal Protective Equipment : Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing : When weighing the solid compound, use a tared weigh boat or paper. Perform this task carefully to avoid creating airborne dust. If possible, use a balance with a draft shield.

Dissolution and Reaction Setup
  • Solvent Addition : Add the desired solvent to the vessel containing the weighed 2-Chloro-5-(4-fluorophenyl)pyrimidine slowly and carefully to avoid splashing.

  • Vessel Sealing : Once the compound is dissolved, securely cap the reaction vessel to prevent the escape of vapors.

  • Reaction Monitoring : Monitor the reaction remotely if possible. If direct observation is necessary, do so through the fume hood sash.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All disposable materials that come into contact with 2-Chloro-5-(4-fluorophenyl)pyrimidine, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Never pour chemical waste down the drain.

  • Container Labeling : All waste containers must be clearly labeled with the full chemical name: "Hazardous Waste: 2-Chloro-5-(4-fluorophenyl)pyrimidine" and any other components of the waste stream.

  • Institutional Guidelines : Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department for guidance on pickup and disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EH&S department.

Workflow for Safe Handling of 2-Chloro-5-(4-fluorophenyl)pyrimidine

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Don PPE prep_hood Prepare Fume Hood prep_start->prep_hood em_exposure Exposure Response prep_start->em_exposure Exposure prep_weigh Weigh Compound prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_react Set up Reaction handle_dissolve->handle_react em_spill Spill Response handle_dissolve->em_spill Spill disp_solid Segregate Solid Waste handle_react->disp_solid disp_liquid Collect Liquid Waste handle_react->disp_liquid disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_ehs Follow EH&S Protocol disp_label->disp_ehs

Caption: Workflow for the safe handling of 2-Chloro-5-(4-fluorophenyl)pyrimidine.

This guide is intended to provide a framework for the safe handling of 2-Chloro-5-(4-fluorophenyl)pyrimidine. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information. Your commitment to safety is integral to the success of your research and the well-being of your scientific community.

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